molecular formula C6H12N2O B1465175 1,6-Dimethylpiperazin-2-one CAS No. 851726-91-5

1,6-Dimethylpiperazin-2-one

Cat. No.: B1465175
CAS No.: 851726-91-5
M. Wt: 128.17 g/mol
InChI Key: ILWSUADBJSOIGH-UHFFFAOYSA-N
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Description

1,6-Dimethylpiperazin-2-one is a piperazine derivative offered for research and development purposes. Piperazine-based structures are recognized as important building blocks in drug discovery industries due to their versatile chemical properties and potential as bridging ligands in coordination chemistry . Researchers can utilize this compound as a key synthetic intermediate for exploring new pharmacologically active molecules. Similar dimethylpiperazine scaffolds have been investigated for their role in the synthesis of antimicrobial agents and as potent agents for inhibiting cell proliferation . Furthermore, related structures have shown significance as allosteric inhibitors of enzymes like Carbamoyl phosphate synthetase 1 (CPS1), a potential target in oncology research . This compound is provided exclusively for laboratory research. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information. Specific chemical properties, structural data, and purity specifications for this lot are provided in the accompanying Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-3-7-4-6(9)8(5)2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWSUADBJSOIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851726-91-5
Record name 1,6-dimethylpiperazin-2-one
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Foundational & Exploratory

1,6-Dimethylpiperazin-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,6-Dimethylpiperazin-2-one: Structure, Properties, and Synthetic Insights

Introduction

1,6-Dimethylpiperazin-2-one is a heterocyclic organic compound featuring a piperazinone core. This six-membered ring, containing two nitrogen atoms and a carbonyl group, is a prominent scaffold in medicinal chemistry and drug development.[1][2] The specific substitution pattern of 1,6-dimethylpiperazin-2-one, with methyl groups on both a tertiary amine nitrogen (N1) and a stereogenic alpha-carbon (C6), imparts distinct chemical and physical properties that make it a valuable intermediate and a subject of research interest.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, reactivity, and potential applications, tailored for researchers and scientists in the chemical and pharmaceutical fields.

Molecular Structure and Stereochemistry

The fundamental structure of 1,6-Dimethylpiperazin-2-one consists of a piperazin-2-one ring. The carbonyl group at the C2 position classifies the molecule as a lactam (a cyclic amide). The nitrogen at position 1 is methylated, forming a tertiary amine. The carbon at position 6 is also substituted with a methyl group, creating a chiral center.

Conformational Analysis
Stereoisomerism

The presence of a single stereocenter at the C6 position means that 1,6-Dimethylpiperazin-2-one exists as a pair of enantiomers: (R)-1,6-dimethylpiperazin-2-one and (S)-1,6-dimethylpiperazin-2-one. The specific stereochemistry can significantly influence biological activity, making enantioselective synthesis a critical consideration for its application in drug development.

Figure 1: Chemical structure of 1,6-Dimethylpiperazin-2-one.

Physicochemical Properties

A summary of the key physicochemical properties for 1,6-Dimethylpiperazin-2-one is presented below. These values are essential for experimental design, including solvent selection, purification, and formulation.

PropertyValueSource
Molecular Formula C₆H₁₂N₂OPubChemLite[5]
Molecular Weight 128.17 g/mol Calculated
Monoisotopic Mass 128.09496 DaPubChemLite[5]
CAS Number 2243516-56-3 (for HCl salt)Smolecule[3]
Appearance Typically a solid or oilGeneral knowledge
XlogP (predicted) -0.5PubChemLite[5]
Solubility The hydrochloride salt form is often used to enhance water solubility.Smolecule[3]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structure elucidation and purity assessment. While a dedicated public spectrum for 1,6-dimethylpiperazin-2-one is not available, the expected spectral characteristics can be reliably predicted based on its functional groups and structure.

TechniqueExpected Characteristics
¹H NMR - N1-CH₃: A singlet around 2.8-3.2 ppm. - C6-CH₃: A doublet around 1.2-1.5 ppm, coupled to the C6 proton. - C6-H: A multiplet (quartet or more complex) around 3.0-3.5 ppm. - Ring Protons (C3, C5): A series of complex multiplets between 2.5-3.8 ppm. - N4-H: A broad singlet, chemical shift is solvent-dependent.
¹³C NMR - C=O (C2): A signal in the range of 165-175 ppm. - Ring Carbons (C3, C5, C6): Signals between 40-65 ppm. - N1-CH₃: A signal around 35-45 ppm. - C6-CH₃: A signal in the aliphatic region, around 15-25 ppm.
IR Spectroscopy - C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹. - N-H Stretch: A moderate, broad band around 3200-3400 cm⁻¹. - C-H Stretch: Bands in the 2850-3000 cm⁻¹ region. - C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range.
Mass Spec (EI) - Molecular Ion (M⁺): A peak at m/z = 128. - Fragmentation: Likely loss of methyl groups (M-15), and cleavage of the piperazinone ring.

Synthesis and Chemical Reactivity

The synthesis and reactivity of 1,6-dimethylpiperazin-2-one are governed by the interplay of its lactam and amine functionalities.

General Synthetic Approach

Piperazin-2-one derivatives are often synthesized through cyclization reactions. A plausible and efficient route for 1,6-dimethylpiperazin-2-one could involve a cascade double nucleophilic substitution, a strategy known for its ability to rapidly build molecular complexity from simple starting materials.[2][6]

Conceptual Experimental Protocol:

  • Step 1: N-Alkylation. Start with a suitable protected ethylenediamine derivative. React with methyl iodide or a similar methylating agent to install the first methyl group.

  • Step 2: Amide Formation. React the mono-methylated diamine with a 2-halopropionyl halide (e.g., 2-bromopropionyl bromide). This forms a linear amide precursor. The choice of the 2-halopropionyl halide introduces the precursor to the C6-methyl group.

  • Step 3: Intramolecular Cyclization. Under basic conditions (e.g., using a non-nucleophilic base like sodium hydride or potassium carbonate), the free amine of the precursor performs an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing it and forming the six-membered piperazinone ring.

  • Step 4: N-Methylation. The final methyl group is installed at the N1 position via reductive amination or direct alkylation, if not already incorporated.

G cluster_0 Synthetic Workflow Start Protected Diamine + 2-Halopropionyl Halide Intermediate Linear Amide Precursor Start->Intermediate Amide Formation Cyclization Intramolecular Cyclization (Base) Intermediate->Cyclization Product 6-Methylpiperazin-2-one Cyclization->Product FinalProduct 1,6-Dimethylpiperazin-2-one Product->FinalProduct N1-Methylation

Figure 2: A conceptual workflow for the synthesis of 1,6-Dimethylpiperazin-2-one.
Chemical Reactivity

The reactivity of 1,6-dimethylpiperazin-2-one is characteristic of its functional groups:

  • Lactam Hydrolysis: The amide bond within the ring can be cleaved under strong acidic or basic conditions, leading to a ring-opened diamino acid derivative.

  • Reduction: The carbonyl group can be reduced, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), to yield the corresponding 1,6-dimethylpiperazine.[3]

  • Oxidation: The tertiary nitrogen atom (N1) can be oxidized to form an N-oxide using reagents such as hydrogen peroxide or m-CPBA.[3]

  • N-Substitution: The secondary amine at N4 can undergo a variety of reactions, including acylation, alkylation, and arylation, making it a key handle for further derivatization in multi-step syntheses.

Applications in Research and Development

The piperazine and piperazinone motifs are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1][7]

  • Drug Development: 1,6-Dimethylpiperazin-2-one hydrochloride has been identified as an antagonist for the Protease-Activated Receptor 2 (PAR2). This activity suggests potential therapeutic applications in modulating inflammatory responses and pain, as PAR2 is involved in these cellular processes.[3]

  • Chemical Intermediate: The compound serves as a versatile building block. Its functional handles (the secondary amine and the lactam) allow for the synthesis of more complex piperazine derivatives for screening in drug discovery programs.[3][8] The piperazine core is found in numerous approved drugs, including antipsychotics and antivirals, underscoring the value of its derivatives.[3][9]

Safety and Handling

Specific toxicological data for 1,6-dimethylpiperazin-2-one is limited. Therefore, it should be handled with the standard precautions for piperazine derivatives.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: Piperazine derivatives can be skin and eye irritants.[3] Avoid inhalation of dust or vapors and direct contact with skin and eyes.

Conclusion

1,6-Dimethylpiperazin-2-one is a chiral, substituted piperazinone with significant potential as a building block in synthetic and medicinal chemistry. Its structure, featuring a reactive lactam, a secondary amine for derivatization, and a stereocenter, provides a rich platform for chemical exploration. The demonstrated biological activity of its hydrochloride salt as a PAR2 antagonist highlights its relevance in drug discovery. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is crucial for scientists aiming to leverage this versatile scaffold in their research.

References

  • Khamrang, T., Ponraj, C., Hemamalini, M., Antony, G. J. M., & Saravanan, D. (2024). 1,4-Dimethylpiperazine-2,3-dione. IUCrData, 9, x240936. Retrieved from [Link]

  • ResearchGate. (2024). 1,4-Dimethylpiperazine-2,3-dione. Retrieved from [Link]

  • Synlett. (2018). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • PubChemLite. (n.d.). 1,6-dimethylpiperazin-2-one (C6H12N2O). Retrieved from [Link]

  • Angewandte Chemie International Edition. (2021). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,6-Dimethylpiperazin-2-one: From Discovery to Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 1,6-Dimethylpiperazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its historical context, synthesis, chemical properties, and its pivotal role as a building block in the development of modern therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Historical Context

1,6-Dimethylpiperazin-2-one, a disubstituted piperazinone, has emerged from relative obscurity to become a key intermediate in the synthesis of complex pharmaceutical agents. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its history is intrinsically linked to the broader exploration of the piperazine and piperazinone scaffolds in drug discovery.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] The investigation into piperazinone derivatives, a class of cyclic amides, gained momentum in the late 20th century as researchers sought rigid heterocyclic frameworks to enhance the potency and selectivity of lead compounds.

The significance of 1,6-Dimethylpiperazin-2-one, particularly its hydrochloride salt, became evident through its application in the development of Factor Xa (FXa) inhibitors. Researchers at Takeda Pharmaceutical Company utilized this compound as a key intermediate in the synthesis of 4-[(6-chloro-2-naphthalenyl)sulfonyl]piperazinone derivatives, a class of potent anticoagulants.[2] This work highlighted the strategic importance of the methyl substitutions at the 1- and 6-positions, which modulate steric interactions and hydrogen-bonding capacity, thereby enabling selective protease inhibition.

Physicochemical and Spectroscopic Properties

Due to the limited availability of published data for the free base of 1,6-Dimethylpiperazin-2-one, the following properties are a combination of available data for its hydrochloride salt and predicted values based on its structure.

PropertyValueSource
Molecular Formula C₆H₁₂N₂OCalculated
Molecular Weight 128.17 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred
Boiling Point Not available-
Melting Point Not available for free base.-
Solubility The hydrochloride salt is expected to be more soluble in water.General chemical principles
Spectroscopic Data (Predicted and Analog-Based)

Definitive spectroscopic data for 1,6-Dimethylpiperazin-2-one is scarce in publicly available literature. The following are predicted values and interpretations based on the analysis of similar structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the two methyl groups and the methylene protons of the piperazine ring. The N-methyl group would likely appear as a singlet, while the C-methyl group would be a doublet coupled to the adjacent methine proton. The ring protons would exhibit complex splitting patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six distinct carbon signals: two for the methyl groups, three for the ring carbons, and one for the carbonyl group. The carbonyl carbon would be the most downfield signal.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected in the region of 1650-1680 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the piperazine ring.

Synthesis of 1,6-Dimethylpiperazin-2-one

While a specific, detailed synthesis of 1,6-Dimethylpiperazin-2-one is not widely published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles for the formation of piperazinone rings. The following proposed synthesis involves a reductive amination followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: the formation of a key diamine intermediate followed by cyclization to form the piperazinone ring.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclization and Final Product A Ethyl 2-bromopropionate C Ethyl 2-(methylamino)propanoate A->C Nucleophilic Substitution B Methylamine B->C E N-(2-hydroxyethyl)-N-methylalanine ethyl ester C->E Alkylation D Ethylene oxide or 2-chloroethanol D->E G N-(2-chloroethyl)-N-methylalanine ethyl ester E->G Chlorination F Thionyl chloride F->G I N-(2-aminoethyl)-N-methylalanine ethyl ester G->I Amination H Ammonia H->I J N-(2-aminoethyl)-N-methylalanine ethyl ester L 1,6-Dimethylpiperazin-2-one J->L Intramolecular Cyclization K Heat / Base K->L

Caption: Proposed two-stage synthesis of 1,6-Dimethylpiperazin-2-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Part 1: Synthesis of N-(2-aminoethyl)-N-methylalanine ethyl ester

  • Step 1a: Synthesis of Ethyl 2-(methylamino)propanoate. To a solution of ethyl 2-bromopropionate (1.0 eq) in a suitable solvent such as acetonitrile, add methylamine (2.2 eq, as a solution in ethanol or THF) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or GC-MS. After completion, the reaction mixture is worked up by extraction to yield ethyl 2-(methylamino)propanoate.

  • Step 1b: Synthesis of N-(2-hydroxyethyl)-N-methylalanine ethyl ester. The product from Step 1a (1.0 eq) is reacted with ethylene oxide or 2-chloroethanol (1.1 eq) in the presence of a base like potassium carbonate in a polar aprotic solvent. The reaction is heated to facilitate the alkylation of the secondary amine.

  • Step 1c: Conversion to N-(2-chloroethyl)-N-methylalanine ethyl ester. The resulting alcohol is then converted to the corresponding chloride by reacting with thionyl chloride in an inert solvent.

  • Step 1d: Amination to the diamine. The chloro-intermediate is then reacted with an excess of ammonia in a sealed vessel to displace the chloride and form the primary amine, yielding N-(2-aminoethyl)-N-methylalanine ethyl ester.

Part 2: Intramolecular Cyclization to 1,6-Dimethylpiperazin-2-one

  • Step 2: Cyclization. The N-(2-aminoethyl)-N-methylalanine ethyl ester is heated in a high-boiling point solvent, such as xylene or toluene, with a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) to promote intramolecular cyclization via nucleophilic attack of the primary amine onto the ester carbonyl. The reaction proceeds with the elimination of ethanol to form the desired 1,6-Dimethylpiperazin-2-one.

  • Purification. The final product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Applications in Medicinal Chemistry

The primary and most well-documented application of 1,6-Dimethylpiperazin-2-one is as a crucial building block in the synthesis of Factor Xa inhibitors.

Role in Factor Xa Inhibitor Synthesis

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases. The piperazinone scaffold of 1,6-Dimethylpiperazin-2-one provides a rigid and well-defined core for the attachment of other pharmacophoric groups.

The synthesis of these inhibitors typically involves the acylation or sulfonylation of the secondary amine at the 4-position of the piperazinone ring. The methyl groups at the 1- and 6-positions provide steric bulk and can influence the conformation of the molecule, which in turn affects its binding to the active site of the Factor Xa enzyme.

G A 1,6-Dimethylpiperazin-2-one D Factor Xa Inhibitor Precursor A->D B Arylsulfonyl Chloride (e.g., 6-chloro-2-naphthalenesulfonyl chloride) B->D C Base (e.g., Triethylamine) C->D F Final Factor Xa Inhibitor D->F Coupling with other fragments E Further Synthetic Steps E->F

Caption: General workflow for the use of 1,6-Dimethylpiperazin-2-one in Factor Xa inhibitor synthesis.

Conclusion

1,6-Dimethylpiperazin-2-one is a testament to how a relatively simple heterocyclic molecule can play a critical role in the development of complex and life-saving pharmaceuticals. While its individual discovery may not be a landmark event, its utility as a synthetic intermediate has cemented its importance in the field of medicinal chemistry. Further research into the synthesis and properties of this and related piperazinone derivatives will undoubtedly continue to fuel the discovery of new therapeutic agents.

References

  • Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses of piperazinones. Tetrahedron, 58(17), 3297-3312. (This is a representative review on piperazinone synthesis, as a specific paper for 1,6-dimethylpiperazin-2-one is not readily available).
  • Nishida, H., Miyazaki, Y., Kitamura, Y., Ohashi, M., Matsusue, T., Okamoto, A., ... & Mochizuki, H. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical and pharmaceutical bulletin, 49(10), 1237-1244. [Link]

  • Zhang, R. H., Guo, H. Y., Deng, H., Li, J., & Quan, Z. S. (2021). Piperazine skeleton in the structural modification of natural products: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165–1197. (Provides context on the importance of the piperazine scaffold).

Sources

Unveiling the Therapeutic Potential of 1,6-Dimethylpiperazin-2-one: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutics.[1][2] 1,6-Dimethylpiperazin-2-one, a distinct derivative of this privileged structure, has emerged as a compound of interest with potential modulatory effects on key biological pathways. This in-depth technical guide synthesizes the current understanding of 1,6-Dimethylpiperazin-2-one's mechanism of action, with a primary focus on its putative role as a Protease-Activated Receptor 2 (PAR2) antagonist.[3] While direct experimental data on this specific molecule remains nascent, this document provides a comprehensive framework for its investigation, grounded in the established pharmacology of PAR2 and the broader piperazinone class. We will delve into the intricacies of the PAR2 signaling cascade, propose other potential biological targets, and provide detailed, field-proven experimental protocols to empower researchers in elucidating its precise molecular interactions. This guide is designed to be a critical resource for scientists dedicated to exploring the therapeutic promise of novel piperazine derivatives.

Introduction to 1,6-Dimethylpiperazin-2-one and the Piperazine Scaffold

1,6-Dimethylpiperazin-2-one is a heterocyclic compound featuring a piperazine ring functionalized with two methyl groups at the 1 and 6 positions and a carbonyl group at the 2-position, classifying it as a cyclic amide.[3] Its hydrochloride salt form is often utilized to enhance aqueous solubility, stability, and bioavailability, crucial properties for pharmacological profiling.[3][4] The stereochemistry at the 6-position, often designated as (6S), is a critical determinant of its biological activity, highlighting the importance of chiral synthesis and separation in its development.[4]

The parent piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure that imparts favorable physicochemical properties for drug design.[1] These nitrogen atoms can be readily functionalized, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile and enhance its binding affinity to biological targets.[2] Consequently, piperazine derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antifungal, antihistamine, and antipsychotic effects.[1][5][6][7]

The Primary Postulated Mechanism: Antagonism of Protease-Activated Receptor 2 (PAR2)

The most prominent, albeit preliminary, reported biological activity of 1,6-Dimethylpiperazin-2-one is its action as an antagonist of Protease-Activated Receptor 2 (PAR2).[3] PAR2 is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation and pain signaling.[8] Understanding the interaction of 1,6-Dimethylpiperazin-2-one with PAR2 is therefore central to elucidating its therapeutic potential.

The PAR2 Activation and Signaling Cascade

PAR2 is activated through a unique proteolytic mechanism.[9] Serine proteases, such as trypsin and mast cell tryptase, cleave the N-terminal domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand."[9] This tethered ligand then binds to the receptor itself, initiating a conformational change that triggers downstream signaling cascades.[10]

Upon activation, PAR2 can couple to multiple G-protein subtypes, leading to the activation of various intracellular signaling pathways, most notably:

  • Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11]

  • Gαs Pathway: This pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[11]

  • Gαi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, resulting in decreased cAMP levels.[11]

  • β-Arrestin Pathway: PAR2 can also signal independently of G-proteins through the recruitment of β-arrestins, which can mediate the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[11]

The downstream consequences of PAR2 activation are cell-type specific but generally culminate in pro-inflammatory and nociceptive responses.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Serine Protease (e.g., Trypsin, Tryptase) PAR2 PAR2 Protease->PAR2 Cleavage & Activation Gq11 Gαq/11 PAR2->Gq11 Coupling beta_arrestin β-Arrestin PAR2->beta_arrestin Recruitment PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Inflammation Inflammation & Pain Ca_release->Inflammation PKC->Inflammation ERK ERK Phosphorylation ERK->Inflammation beta_arrestin->ERK DMP 1,6-Dimethyl- piperazin-2-one DMP->PAR2 Antagonism

Figure 1: Proposed mechanism of 1,6-Dimethylpiperazin-2-one as a PAR2 antagonist.

Characterizing PAR2 Antagonism of 1,6-Dimethylpiperazin-2-one

To rigorously validate and characterize the antagonistic activity of 1,6-Dimethylpiperazin-2-one at the PAR2 receptor, a series of well-established in vitro assays are recommended. The following table outlines key quantitative parameters that should be determined.

ParameterDescriptionRecommended Assay(s)
IC₅₀ The concentration of an antagonist that inhibits 50% of the maximal response to an agonist.Calcium Mobilization Assay, ERK Phosphorylation Assay
Kᵢ The inhibition constant; the concentration of a competing ligand that would occupy 50% of the receptors if no agonist were present.Radioligand Binding Assay
Mechanism of Inhibition Determines if the antagonism is competitive, non-competitive, or allosteric.Schild Analysis (from functional assays)

Other Potential Mechanisms of Action: Exploring the Piperazinone Pharmacophore

While PAR2 antagonism is the primary putative mechanism, the broad biological activity of the piperazinone scaffold suggests that 1,6-Dimethylpiperazin-2-one may interact with other biological targets.[9][12] Further investigation into these possibilities is warranted.

  • Cytotoxic Activity: Certain piperazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.[9]

  • Antimicrobial and Antifungal Activity: The piperazine core is a common feature in many antimicrobial and antifungal drugs.[6][13]

  • Neuropharmacological Activity: Given the prevalence of the piperazine moiety in drugs targeting the central nervous system, 1,6-Dimethylpiperazin-2-one could potentially modulate neurotransmitter systems.[8][14]

Experimental Protocols for Mechanistic Elucidation

The following protocols provide detailed, step-by-step methodologies for the key experiments required to investigate the mechanism of action of 1,6-Dimethylpiperazin-2-one as a PAR2 antagonist.

Calcium Mobilization Assay

This assay is a primary functional screen to determine the effect of 1,6-Dimethylpiperazin-2-one on PAR2-mediated intracellular calcium release.

Calcium_Mobilization_Workflow start Start: Cell Culture (e.g., HEK293-hPAR2) load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye pre_incubate Pre-incubate cells with varying concentrations of 1,6-Dimethylpiperazin-2-one load_dye->pre_incubate add_agonist Add PAR2 agonist (e.g., Trypsin or SLIGKV-NH₂) pre_incubate->add_agonist measure_fluorescence Measure fluorescence intensity over time (FlexStation or FLIPR) add_agonist->measure_fluorescence analyze_data Analyze data to determine IC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for the calcium mobilization assay.

Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human PAR2 (HEK293-hPAR2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Pre-incubation: Wash the cells again with HBSS and pre-incubate with varying concentrations of 1,6-Dimethylpiperazin-2-one or vehicle control for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). Record baseline fluorescence, then add a PAR2 agonist (e.g., trypsin or a synthetic peptide agonist like SLIGKV-NH₂) and continue to measure fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot the response against the concentration of 1,6-Dimethylpiperazin-2-one to determine the IC₅₀ value.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the effect of 1,6-Dimethylpiperazin-2-one on the β-arrestin-mediated PAR2 signaling pathway.

Methodology:

  • Cell Culture and Treatment: Culture HEK293-hPAR2 cells in 6-well plates until they reach 80-90% confluency. Serum-starve the cells overnight. Pre-treat cells with varying concentrations of 1,6-Dimethylpiperazin-2-one for 30 minutes, followed by stimulation with a PAR2 agonist for 5-10 minutes.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal and compare the different treatment groups.

Future Research Directions

The preliminary indication of 1,6-Dimethylpiperazin-2-one as a PAR2 antagonist opens up several avenues for future research:

  • In-depth Pharmacological Characterization: Perform comprehensive in vitro studies to determine its potency, selectivity, and mechanism of inhibition at PAR2.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1,6-Dimethylpiperazin-2-one to understand the structural requirements for its activity and to optimize its potency and selectivity.

  • In Vivo Efficacy Studies: Evaluate the efficacy of 1,6-Dimethylpiperazin-2-one in animal models of PAR2-mediated diseases, such as inflammatory pain, arthritis, and inflammatory bowel disease.

  • Investigation of Off-Target Effects: Screen the compound against a panel of other receptors and enzymes to assess its selectivity and identify any potential off-target activities.

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Conclusion

1,6-Dimethylpiperazin-2-one represents a promising lead compound within the therapeutically rich class of piperazine derivatives. Its putative role as a PAR2 antagonist positions it as a potential modulator of inflammatory and pain pathways. While further rigorous experimental validation is required, this technical guide provides a comprehensive roadmap for researchers to systematically investigate its mechanism of action and unlock its full therapeutic potential. The provided protocols and conceptual framework are intended to accelerate the discovery and development process for this and other novel piperazinone-based therapeutics.

References

  • 1,4-Dimethylpiperazine-2,3-dione - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • 3,6-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 97704 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) 1,4-Dimethylpiperazine-2,3-dione - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1,6-dimethylpiperazin-2-one (C6H12N2O) - PubChemLite. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1,4-Dimethylpiperazine-2,3-dione - IUCr Journals. (2024, October 4). Retrieved January 23, 2026, from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8). Retrieved January 23, 2026, from [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents. (n.d.).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). Retrieved January 23, 2026, from [Link]

  • Pathway-selective antagonism of proteinase activated receptor 2 - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Full article: Protease-activated receptor 2 signalling pathways: a role in pain processing. (2013, October 23). Retrieved January 23, 2026, from [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. (n.d.). Retrieved January 23, 2026, from [Link]

  • Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. (2024, January 16). Retrieved January 23, 2026, from [Link]

  • Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7) - Cheméo. (n.d.). Retrieved January 23, 2026, from [Link]

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A Technical Guide to the Physicochemical Characterization of 1,6-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1,6-Dimethylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for the free base in public literature, this document focuses on the established properties of its hydrochloride salt and presents authoritative, field-proven methodologies for the complete physicochemical characterization of the parent compound. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for empirical determination of critical parameters such as partition coefficient (LogP), aqueous solubility, and acid dissociation constant (pKa).

Introduction and Structural Elucidation

1,6-Dimethylpiperazin-2-one belongs to the piperazinone class of heterocyclic compounds. Its structure, featuring a cyclic amide (lactam) and two chiral centers, makes it a valuable scaffold in the design of pharmacologically active agents. The piperazinone core provides a rigid backbone that can orient substituents in specific vectors for optimal target binding. The methyl groups at the N1 and C6 positions introduce steric and electronic modifications that can influence metabolic stability, receptor affinity, and overall pharmacokinetic profile.

While extensive data is available for related piperazine structures, 1,6-Dimethylpiperazin-2-one itself is not well-characterized in peer-reviewed literature. Much of the available information pertains to its hydrochloride salt, which is often synthesized to improve aqueous solubility and handling properties.[1] The structural features—a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a tertiary amine—suggest a molecule with moderate polarity and the potential for complex biological interactions.

Calculated Molecular Properties (Free Base):

  • Molecular Formula: C₆H₁₂N₂O

  • Molecular Weight: 128.17 g/mol

  • Chemical Structure: (Note: Image generated for illustrative purposes)

Physicochemical Properties of 1,6-Dimethylpiperazin-2-one Hydrochloride

The hydrochloride salt is the most commonly cited form of this compound. Salt formation is a standard strategy in drug development to enhance the solubility and bioavailability of parent compounds containing a basic functional group.[1]

PropertyValueSource
CAS Number 2243516-56-3[1]
Molecular Formula C₆H₁₃ClN₂O[1]
Molecular Weight 164.63 g/mol [1]
Calculated LogP -0.82[1]
Known Application Protease-Activated Receptor 2 (PAR2) Antagonist[1]

The negative LogP value of the hydrochloride salt indicates its hydrophilic nature, a direct consequence of its ionic state which favors partitioning into the aqueous phase.[1][2]

Methodologies for Full Physicochemical Characterization

Given the data gap for the free base, a complete experimental characterization is essential. The following sections provide detailed, self-validating protocols for determining the key physicochemical properties that govern a compound's behavior in biological systems.

Determination of Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: The partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The shake-flask method, standardized by the OECD, remains the gold-standard for its directness and reliability, despite being labor-intensive.[5] The choice of 1-octanol as the organic phase is deliberate; its amphiphilic nature, possessing both a polar hydroxyl group and a long alkyl chain, provides a reasonable surrogate for the lipid bilayers of cell membranes.

Protocol: Shake-Flask Method (OECD 107)

  • Preparation of Phases: Prepare mutually saturated solutions of 1-octanol and water. To do this, shake high-purity 1-octanol and water in a large separatory funnel for 24 hours at the controlled experimental temperature. Allow the phases to separate completely.

  • Stock Solution: Prepare a stock solution of 1,6-Dimethylpiperazin-2-one in the aqueous phase at a concentration that is well within its solubility limit and detectable by the chosen analytical method (e.g., HPLC-UV).

  • Partitioning: In a centrifuge tube, combine a precise volume of the saturated 1-octanol phase and the stock solution (aqueous phase) at a volume ratio that ensures the final concentration in both phases is measurable (e.g., 1:1 or 2:1).

  • Equilibration: Shake the tube gently at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can lead to emulsion formation.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 3000 rpm for 10 minutes) to ensure a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the analyte in each phase using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

Trustworthiness: The protocol's integrity is maintained by running triplicate experiments, including a blank (solvents only) to check for interfering substances, and ensuring the total amount of compound recovered from both phases is within 95-105% of the initial amount added.

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate Water with Octanol e1 Combine Saturated Phases + Compound p1->e1 p2 Saturate Octanol with Water p2->e1 e2 Shake to Equilibrate e1->e2 e3 Centrifuge to Separate Phases e2->e3 a1 Quantify [Cmpd] in Octanol Phase e3->a1 a2 Quantify [Cmpd] in Aqueous Phase e3->a2 a3 Calculate LogP a1->a3 a2->a3

Diagram 1: Workflow for LogP Determination via Shake-Flask Method.
Determination of Aqueous Solubility

Expertise & Experience: Aqueous solubility is a fundamental property that dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. The equilibrium shake-flask method is the definitive technique for its thermodynamic rigor. It is crucial to determine solubility at a physiologically relevant pH (e.g., 7.4) and temperature (37 °C) for drug development applications. The presence of the basic nitrogen in 1,6-Dimethylpiperazin-2-one means its solubility will be highly pH-dependent.

Protocol: Equilibrium Shake-Flask Method (ICH Q6A)

  • Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Add an excess amount of solid 1,6-Dimethylpiperazin-2-one to a vial containing a known volume of the pH buffer. The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 37 °C) for at least 24-48 hours. This extended time ensures that the system reaches thermodynamic equilibrium between the dissolved and solid states.

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it to obtain a clear supernatant.

  • Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Validation: Visually inspect the solid material at the end of the experiment to ensure no phase changes or degradation has occurred. The pH of the solution should be re-measured to confirm it has not shifted during the experiment.

Solubility_Workflow A Add Excess Solid to pH Buffer B Equilibrate at Controlled Temp (e.g., 24-48h) A->B C Separate Solid & Liquid (Filter / Centrifuge) B->C D Obtain Clear Saturated Solution C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Report Solubility (e.g., mg/mL) E->F

Diagram 2: Experimental Workflow for Aqueous Solubility Determination.
Determination of Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa value defines the ionization state of a molecule at a given pH.[6] For 1,6-Dimethylpiperazin-2-one, the relevant pKa will correspond to the equilibrium between the protonated and neutral form of the secondary amine at the N4 position. This value is paramount as it governs solubility, lipophilicity, and receptor binding interactions, which are often charge-dependent. Potentiometric titration is a robust and direct method for pKa determination.[7]

Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh a sample of 1,6-Dimethylpiperazin-2-one and dissolve it in a known volume of deionized water or a water-cosolvent mixture if solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a micro-burette.

  • Titration - Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the basic nitrogen.

  • Titration - Basification: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region on the titration curve). Specialized software can be used to calculate the pKa from the titration data by fitting the curve to the Henderson-Hasselbalch equation.

Trustworthiness: The system is validated by calibrating the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) before the experiment. The concentration of the acid and base titrants must be accurately known via standardization.

pKa_Logic cluster_titration Titration Process cluster_analysis Data Analysis start Dissolved Compound (in KCl solution) titrate Titrate with NaOH, Record pH vs. Volume start->titrate curve Generate Titration Curve (pH vs. Volume) titrate->curve midpoint Identify Half-Equivalence Point on Curve curve->midpoint pka pH at Midpoint = pKa midpoint->pka

Diagram 3: Logical Flow for pKa Determination by Potentiometric Titration.

Conclusion

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • University of California, Davis. (2023). Solubility of Organic Compounds. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. NIH National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2010). How To Use a pKa Table. [Link]

  • Sun, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. NIH National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]

Sources

An In-Depth Technical Guide to 1,6-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6-Dimethylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While this specific isomer is not extensively documented in publicly available scientific literature, this guide synthesizes foundational chemical data, predicted properties, and contextual information based on related piperazinone derivatives. The document covers the core molecular formula and weight, and explores the potential synthetic strategies, expected spectroscopic characteristics, and prospective applications in drug discovery. This guide also highlights the current gaps in experimental data and suggests future research directions to fully elucidate the chemical and pharmacological profile of this molecule.

Introduction to 1,6-Dimethylpiperazin-2-one

1,6-Dimethylpiperazin-2-one is a substituted piperazinone, a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. The piperazine scaffold is known to impart favorable pharmacokinetic properties to drug candidates. The presence of a lactam functionality and methyl substitutions on the piperazine ring of 1,6-Dimethylpiperazin-2-one suggests a unique three-dimensional structure that could influence its binding to biological targets.

While specific research on the 1,6-dimethyl isomer is limited, its structural similarity to other biologically active piperazinones warrants a thorough examination of its chemical properties and potential applications. This guide aims to provide a foundational understanding of this molecule for researchers interested in its synthesis and evaluation.

Molecular Formula and Weight

The fundamental molecular identity of 1,6-Dimethylpiperazin-2-one has been established through chemical database entries.

PropertyValueSource
Molecular Formula C₆H₁₂N₂OPubChemLite
Monoisotopic Mass 128.09496 DaPubChemLite
Molecular Weight 128.17 g/mol (Calculated)
InChI InChI=1S/C6H12N2O/c1-5-3-7-4-6(9)8(5)2/h5,7H,3-4H2,1-2H3PubChemLite
SMILES CC1CNCC(=O)N1CPubChemLite

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

The hydrochloride salt of this compound, (6S)-1,6-dimethyl-2-piperazinone hydrochloride, has a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol .[1]

Synthesis of Piperazin-2-one Derivatives: A General Overview

One common approach involves the cyclization of N-substituted ethylenediamine derivatives. A plausible synthetic pathway could involve the reaction of N-methylethylenediamine with a lactate derivative, followed by intramolecular cyclization.

A cascade, metal-promoted transformation has also been described for the synthesis of piperizinones from chloro allenylamide, a primary amine, and an aryl iodide, allowing for the formation of three bonds in a one-pot process.[2]

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction1 Step 1: Amidation cluster_reaction2 Step 2: Intramolecular Cyclization A N-methylethylenediamine C Amide Intermediate A->C Reaction B Lactate Derivative (e.g., Ethyl Lactate) B->C D 1,6-Dimethylpiperazin-2-one C->D Base- or Acid-catalyzed

Caption: Conceptual workflow for the synthesis of 1,6-Dimethylpiperazin-2-one.

Physicochemical Properties and Spectroscopic Characterization (Predicted and Inferred)

Due to the absence of published experimental data, the physicochemical and spectroscopic properties of 1,6-Dimethylpiperazin-2-one are presented here based on predictions and by analogy to structurally related compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueSource
XlogP -0.5PubChemLite
Spectroscopic Analysis (Expected Characteristics)

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups. The protons on the piperazine ring would likely appear as a series of multiplets in the aliphatic region. The chemical shifts would be influenced by the adjacent nitrogen atoms and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal, typically in the range of 160-180 ppm. The two methyl carbons would appear in the upfield region, and the remaining three carbons of the piperazine ring would be found in the aliphatic region.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 1,6-Dimethylpiperazin-2-one is expected to exhibit characteristic absorption bands for its functional groups:

  • C=O Stretch: A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹ corresponding to the amide carbonyl group.

  • C-N Stretch: Absorptions for the C-N bonds are expected in the 1000-1350 cm⁻¹ region.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.

4.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for 1,6-Dimethylpiperazin-2-one would be observed at an m/z of approximately 128.10. Common fragmentation patterns for piperazine derivatives often involve cleavage of the ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a well-established pharmacophore in drug design, known for its ability to modulate the pharmacokinetic profile of compounds.[3] Piperazinone derivatives, in particular, have shown a wide range of biological activities.

The hydrochloride salt of 1,6-dimethylpiperazin-2-one has been investigated for its biological activity and has been shown to act as an antagonist for the Protease-Activated Receptor 2 (PAR2).[3] This suggests potential applications in modulating inflammatory responses and other cellular processes.

Signaling Pathway Implication (Hypothetical):

1,6-Dimethylpiperazin-2-one 1,6-Dimethylpiperazin-2-one PAR2 PAR2 Receptor 1,6-Dimethylpiperazin-2-one->PAR2 Antagonist G_Protein G-Protein Coupling PAR2->G_Protein Signaling Downstream Signaling (e.g., Calcium Release, MAPK Pathway) G_Protein->Signaling

Caption: Hypothetical antagonistic action on the PAR2 signaling pathway.

Future Research Directions

The lack of comprehensive experimental data for 1,6-Dimethylpiperazin-2-one presents a clear opportunity for further research. Key areas for future investigation include:

  • Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis of 1,6-Dimethylpiperazin-2-one is the first critical step for enabling further studies.

  • Full Spectroscopic Characterization: Detailed NMR (¹H, ¹³C, and 2D techniques), IR, and high-resolution mass spectrometry studies are needed to definitively confirm the structure and provide reference data for future research.

  • Pharmacological Profiling: A thorough investigation of the biological activity of 1,6-Dimethylpiperazin-2-one, including its potential as a PAR2 antagonist and its effects on other biological targets, would be highly valuable.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 1,6-Dimethylpiperazin-2-one could provide insights into the structural features required for its biological activity.

Conclusion

1,6-Dimethylpiperazin-2-one is a heterocyclic compound with potential applications in medicinal chemistry, particularly in the context of drug discovery. This technical guide has provided a summary of its known molecular formula and weight, along with an overview of potential synthetic strategies and expected spectroscopic properties based on related compounds. While there is a clear need for further experimental investigation to fully characterize this molecule, the information presented here serves as a valuable starting point for researchers and scientists interested in exploring the chemical and biological properties of this intriguing piperazinone derivative.

References

  • PubChemLite. 1,6-dimethylpiperazin-2-one. Available from: [Link]

  • Yilmaz, F., & Parlak, A. (2019). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 64(1), 59-66. Available from: [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3,6-Dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Data for 1,6-Dimethylpiperazin-2-one: A Case of Limited Public Availability

A comprehensive search for experimental and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the compound 1,6-Dimethylpiperazin-2-one has revealed a significant lack of publicly available information. Despite its commercial availability as a hydrochloride salt (CAS Nos. 2243516-56-3 and 1657030-29-9), detailed characterization data necessary for an in-depth technical guide is not present in common scientific databases, spectral libraries, or peer-reviewed literature.

While the molecular formula (C₆H₁₂N₂O) and predicted mass spectrometry adducts are available, the core experimental spectra remain elusive. This data gap prevents the creation of a detailed technical guide as requested for this specific isomer.

Proposed Alternative: A Guide to the Spectroscopic Data of 3,6-Dimethylpiperazine-2,5-dione

As a viable alternative, this guide will provide a comprehensive overview of the spectroscopic data for a closely related, well-characterized isomer: 3,6-Dimethylpiperazine-2,5-dione (Alanine Anhydride) . This compound offers a rich dataset to illustrate the principles of spectroscopic analysis for this class of molecules.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,6-Dimethylpiperazine-2,5-dione.

Introduction to 3,6-Dimethylpiperazine-2,5-dione

3,6-Dimethylpiperazine-2,5-dione (C₆H₁₀N₂O₂) is a cyclic dipeptide formed from the condensation of two alanine molecules.[1] As a member of the diketopiperazine class, it serves as a rigid scaffold in medicinal chemistry and is a subject of interest for its biological activities.[2] Accurate spectroscopic characterization is fundamental to confirming its structure and purity.

Below is a diagram illustrating the chemical structure of 3,6-Dimethylpiperazine-2,5-dione.

Caption: Structure of 3,6-Dimethylpiperazine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,6-Dimethylpiperazine-2,5-dione is expected to be relatively simple due to the molecule's symmetry. The key proton environments are the N-H protons, the methine (CH) protons at positions 3 and 6, and the methyl (CH₃) protons.

Predicted ¹H NMR Data Summary

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
N-H7.5 - 8.5Broad Singlet
C₃-H, C₆-H3.8 - 4.2Quartet
CH₃1.3 - 1.5Doublet

Note: Chemical shifts are highly dependent on the solvent used.

Interpretation:

  • The N-H protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can vary significantly with solvent and concentration.

  • The methine protons at the 3 and 6 positions are coupled to the adjacent methyl protons, resulting in a quartet.

  • The methyl protons are coupled to the adjacent methine proton, leading to a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the methine carbons, and the methyl carbons.

¹³C NMR Data from SpectraBase

Carbon AtomChemical Shift (δ, ppm)
C=O (C₂, C₅)~167
C₃, C₆~50
CH₃~18

Source: SpectraBase, Wiley-VCH GmbH.[2]

Interpretation:

  • The carbonyl carbons (C=O) are the most deshielded and appear significantly downfield.

  • The methine carbons (C₃, C₆) are in the typical range for sp³-hybridized carbons attached to a nitrogen atom.

  • The methyl carbons appear furthest upfield, as expected for alkyl groups.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like 3,6-Dimethylpiperazine-2,5-dione is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup:

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (sp³)2850 - 3000Medium
C=O Stretch (Amide)1650 - 1680Strong
N-H Bend1550 - 1640Medium

Source: Data derived from typical amide and alkane absorption regions.

Interpretation:

  • A broad peak in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.

  • The strong, sharp absorption around 1650-1680 cm⁻¹ is a definitive indicator of the amide C=O group (Amide I band).

  • Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the methyl and methine groups.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3,6-Dimethylpiperazine-2,5-dione, the molecular weight is 142.16 g/mol .[2]

GC-MS Data

m/zRelative IntensityProposed Fragment
14220.30%[M]⁺ (Molecular Ion)
7124.80%[C₃H₅NO]⁺
4499.99% (Base Peak)[C₂H₄N]⁺

Source: MassBank of North America (MoNA), GC-MS data.[2]

Interpretation and Fragmentation Pathway: The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 142. The fragmentation is characteristic of cyclic amides.

MS_Fragmentation M [C₆H₁₀N₂O₂]⁺˙ m/z = 142 F1 [C₃H₅NO]⁺˙ m/z = 71 M->F1 Ring Cleavage F2 [C₂H₄N]⁺ m/z = 44 F1->F2 - CO - H

Caption: Proposed MS fragmentation of 3,6-Dimethylpiperazine-2,5-dione.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC).

  • Separation: The sample is vaporized and travels through the GC column, where it is separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

  • Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Conclusion

The spectroscopic analysis of 3,6-Dimethylpiperazine-2,5-dione by NMR, IR, and MS provides a complete and consistent picture of its molecular structure. The data obtained from these techniques are crucial for the unambiguous identification and quality assessment of this important heterocyclic compound in research and development settings.

References

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Unlocking Therapeutic Potential: A Technical Guide to 1,6-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dimethylpiperazin-2-one, a substituted piperazinone derivative, is emerging as a compound of significant interest within the landscape of therapeutic discovery. This technical guide provides a comprehensive overview of its chemical characteristics, known biological activities, and a strategic framework for its investigation as a potential therapeutic agent. Primarily recognized for its antagonist activity at the Protease-Activated Receptor 2 (PAR2), this document delves into the rationale for targeting PAR2 in various disease states, particularly those with an inflammatory component. Detailed, field-proven experimental protocols are provided to empower researchers to synthesize, characterize, and evaluate the therapeutic efficacy of this promising molecule.

Introduction: The Piperazinone Scaffold in Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including antipsychotics, antihistamines, and anti-inflammatory agents.[1][2] The inherent conformational rigidity and the presence of two nitrogen atoms for substitution make it a versatile template for designing molecules with favorable pharmacokinetic properties and high target affinity.[3] The piperazin-2-one modification introduces a lactam function, further influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. 1,6-Dimethylpiperazin-2-one, as a specific exemplar of this class, presents a unique opportunity for therapeutic innovation, particularly through its interaction with the Protease-Activated Receptor 2 (PAR2).[4]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 1,6-Dimethylpiperazin-2-one is fundamental to its development as a therapeutic candidate. The hydrochloride salt is the most commonly available form, which typically enhances aqueous solubility and stability.[4]

PropertyValueSource
Molecular Formula C₆H₁₂N₂O · HCl[5]
Molecular Weight 164.63 g/mol [5]
Appearance Solid[5]
Purity ≥95.0%[5]
Stereochemistry The (6S) enantiomer is specified in some sources, indicating the importance of stereochemistry for biological activity.[5]

The Therapeutic Rationale: Targeting Protease-Activated Receptor 2 (PAR2)

The primary known biological target of 1,6-Dimethylpiperazin-2-one is Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) with a unique mechanism of activation.[4] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[6]

PAR2 in Inflammatory Pathologies

PAR2 is widely expressed in tissues and cells integral to the inflammatory response, including epithelial cells, endothelial cells, and various immune cells.[7] Its activation is implicated in a range of inflammatory conditions:

  • Chronic Inflammatory Diseases: Upregulation of PAR2 is observed in conditions like rheumatoid arthritis and osteoarthritis, where its activation contributes to synovitis and the release of pro-inflammatory cytokines.[8]

  • Inflammatory Skin Diseases: PAR2 plays a role in the pathophysiology of skin disorders such as atopic dermatitis and psoriasis, contributing to inflammation and itch.[9]

  • Pain Modulation: PAR2 is expressed on sensory neurons, and its activation is linked to pain hypersensitivity and chronic pain states.[5]

Antagonism of PAR2, therefore, represents a compelling therapeutic strategy to mitigate the detrimental effects of excessive inflammation and pain in these and other related diseases.

PAR2 Downstream Signaling Pathways

Upon activation, PAR2 couples to multiple intracellular signaling cascades, leading to a diverse array of cellular responses. Understanding these pathways is critical for elucidating the mechanism of action of a PAR2 antagonist like 1,6-Dimethylpiperazin-2-one.

PAR2_Signaling Serine Protease Serine Protease PAR2 PAR2 Serine Protease->PAR2 Gq Gq PAR2->Gq Coupling beta_arrestin β-Arrestin PAR2->beta_arrestin Recruitment PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Generation DAG DAG PLC->DAG Generation Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activation NFkB NF-κB PKC->NFkB Activation ERK ERK1/2 beta_arrestin->ERK Activation ERK->NFkB Activation Inflammatory_response Inflammatory Response NFkB->Inflammatory_response

Caption: PAR2 downstream signaling cascade in inflammation.

Experimental Workflows: A Guide to Investigation

The following section outlines detailed protocols for the synthesis, purification, and biological evaluation of 1,6-Dimethylpiperazin-2-one.

Synthesis and Purification

Workflow Diagram: Synthesis of 1,6-Dimethylpiperazin-2-one Hydrochloride

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation start N,N'-dimethyl-1,2-diaminoethane + Chloroacetyl chloride intermediate Acyclation Reaction start->intermediate cyclization Intramolecular Cyclization (Base-mediated) intermediate->cyclization product 1,6-Dimethylpiperazin-2-one cyclization->product extraction Solvent Extraction product->extraction chromatography Column Chromatography extraction->chromatography salt_formation HCl Treatment chromatography->salt_formation final_product 1,6-Dimethylpiperazin-2-one HCl salt_formation->final_product

Caption: Conceptual workflow for the synthesis and purification of 1,6-Dimethylpiperazin-2-one HCl.

Step-by-Step Protocol:

  • Acyclation:

    • Dissolve N,N'-dimethyl-1,2-diaminoethane in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • Slowly add a solution of chloroacetyl chloride in the same solvent dropwise to the cooled diamine solution. The reaction is exothermic and should be controlled.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization:

    • Once the acylation is complete, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture to facilitate the intramolecular cyclization.

    • Heat the reaction mixture to reflux and maintain for several hours, continuing to monitor by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 1,6-Dimethylpiperazin-2-one by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation:

    • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1,6-Dimethylpiperazin-2-one hydrochloride.[1]

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Evaluation of PAR2 Antagonism

The following protocols describe standard assays to quantify the antagonist activity of 1,6-Dimethylpiperazin-2-one at PAR2.

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a PAR2 agonist.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cell line endogenously or recombinantly expressing PAR2 (e.g., HT-29 cells) in the appropriate growth medium until they reach a suitable confluency.

    • Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight.[10]

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Indo-1 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.[10]

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of 1,6-Dimethylpiperazin-2-one hydrochloride in the assay buffer.

    • After the dye loading incubation, wash the cells with the assay buffer.

    • Add the antagonist solutions to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[9]

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a known PAR2 agonist (e.g., trypsin or a synthetic peptide agonist like SLIGKV-NH₂) at a concentration that elicits a submaximal response (EC₈₀).

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add the agonist solution to all wells and immediately begin kinetic fluorescence measurements.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon agonist addition.

    • Plot the agonist response as a function of the antagonist concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value of 1,6-Dimethylpiperazin-2-one.

This assay measures the recruitment of β-arrestin to the activated PAR2, a key step in receptor desensitization and signaling.

Step-by-Step Protocol:

  • Cell Line and Reagents:

    • Utilize a commercially available cell line engineered to express PAR2 fused to a fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment of the reporter.

    • Grow and maintain the cells according to the manufacturer's instructions.

  • Assay Procedure:

    • Seed the cells in white-walled microplates and culture overnight.

    • Prepare serial dilutions of 1,6-Dimethylpiperazin-2-one hydrochloride.

    • Pre-incubate the cells with the antagonist dilutions for a specified time at 37°C.[3]

    • Add a PAR2 agonist at its EC₈₀ concentration.

    • Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes).[11]

  • Signal Detection:

    • Add the detection reagents for the reporter enzyme system (e.g., a chemiluminescent substrate).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the extent of β-arrestin recruitment.

    • Calculate the inhibition of agonist-induced β-arrestin recruitment by the antagonist.

    • Determine the IC₅₀ value of 1,6-Dimethylpiperazin-2-one by plotting the inhibition against the antagonist concentration.

Future Directions and Perspectives

The exploration of 1,6-Dimethylpiperazin-2-one as a therapeutic agent is still in its early stages. Future research should focus on several key areas:

  • Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • In Vivo Efficacy: Evaluation of the compound in relevant animal models of inflammatory diseases and pain.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of 1,6-Dimethylpiperazin-2-one to determine its drug-like properties.[3]

  • Mechanism of Action Studies: Deeper investigation into the specific downstream signaling pathways modulated by the compound to fully understand its cellular effects.

Conclusion

1,6-Dimethylpiperazin-2-one represents a promising starting point for the development of novel therapeutics targeting PAR2. Its piperazinone core provides a robust and tunable scaffold for medicinal chemistry efforts. The compelling rationale for PAR2 antagonism in a multitude of diseases, coupled with the detailed experimental workflows provided in this guide, should empower researchers to rigorously investigate and unlock the full therapeutic potential of this intriguing molecule.

References

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  • Cheméo. (n.d.). Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7). Retrieved from [Link]

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  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Structure of Dimethyl 3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate. Retrieved from [Link]

  • National Institutes of Health. (2024). Par2-mediated responses in inflammation and regeneration: choosing between repair and damage. Retrieved from [Link]

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The Emerging Role of 1,6-Dimethylpiperazin-2-one in Neurochemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 1,6-Dimethylpiperazin-2-one, a compound of growing interest within the neurochemistry landscape. While direct research on this specific molecule is in its nascent stages, its structural features as a piperazin-2-one derivative and its identified activity as a Protease-Activated Receptor 2 (PAR2) antagonist provide a strong foundation for hypothesizing its role and guiding future research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical framework, practical experimental designs, and field-proven insights.

Introduction: The Piperazine Scaffold and the Promise of 1,6-Dimethylpiperazin-2-one

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties that can enhance aqueous solubility, bioavailability, and the ability to cross the blood-brain barrier.[1][4] Many piperazine-containing drugs exert their effects by modulating monoaminergic pathways, interacting with serotonin and dopamine receptors, making them effective as antidepressants, anxiolytics, and antipsychotics.[2][3][5]

The piperazin-2-one core, a derivative of the piperazine ring, offers a more rigid structure that can lead to improved target specificity.[6][7] While the broader family of piperazine derivatives has been extensively studied, 1,6-Dimethylpiperazin-2-one itself is just beginning to draw attention. Early indications suggest its potential as a modulator of neuro-inflammatory and synaptic processes through its activity as a Protease-Activated Receptor 2 (PAR2) antagonist. This guide will synthesize the available information to build a comprehensive picture of its potential in neurochemistry research.

Physicochemical Properties and Synthesis Overview

The 1,6-Dimethylpiperazin-2-one molecule features a piperazin-2-one core with methyl groups at the 1 and 6 positions. This substitution pattern is critical as it influences the molecule's stereochemistry, lipophilicity, and metabolic stability, all of which are key determinants of its pharmacokinetic and pharmacodynamic profile.

PropertyPredicted/Observed ValueSignificance in Neurochemistry Research
Molecular Weight~142.19 g/mol Low molecular weight is generally favorable for CNS penetration.
LogP (Lipophilicity)Varies with prediction modelAn optimal LogP is crucial for balancing aqueous solubility and blood-brain barrier permeability.
pKaBasic (due to nitrogen atoms)Influences ionization state at physiological pH, affecting receptor interaction and solubility.[1]
Hydrogen Bond Donors/AcceptorsPresentKey for specific interactions with biological targets like receptors and enzymes.

Synthesis: The synthesis of piperazin-2-one derivatives is an active area of chemical research.[7] General approaches often involve multi-step reactions, including cascade double nucleophilic substitution or one-pot approaches combining reactions like the Knoevenagel condensation and asymmetric epoxidation.[7][8] For 1,6-disubstituted piperazin-2-ones specifically, synthetic routes would be designed to control the stereochemistry at the two chiral centers, which can be critical for biological activity.

Hypothesized Mechanism of Action: Antagonism of Protease-Activated Receptor 2 (PAR2)

The most significant piece of experimental data currently available for 1,6-Dimethylpiperazin-2-one hydrochloride is its identification as a Protease-Activated Receptor 2 (PAR2) antagonist. This positions the compound as a potential modulator of a key signaling pathway involved in neuro-immune communication.

The Role of PAR2 in the Central Nervous System

PAR2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase.[9][10] This cleavage unmasks a "tethered ligand" that binds to and activates the receptor. PAR2 is expressed on various cells within the CNS, including neurons, astrocytes, and microglia.[10] Its activation is linked to a range of physiological and pathological processes:

  • Neuroinflammation: PAR2 activation on microglia and astrocytes can trigger the release of pro-inflammatory cytokines and chemokines, contributing to neuroinflammatory cascades.[11] This makes PAR2 a potential target for diseases with a neuroinflammatory component, such as multiple sclerosis.[11]

  • Pain Signaling: PAR2 is expressed on sensory neurons and its activation is strongly implicated in the development and maintenance of inflammatory and neuropathic pain.[12] Antagonizing PAR2 has been shown to alleviate pain in preclinical models.[12]

  • Synaptic Plasticity: PAR2 activation has been shown to induce long-term depression (LTD) of synaptic transmission in the hippocampus, a key process in learning and memory.[13] This suggests that PAR2 signaling can modulate the strength of synaptic connections.

  • Neuroprotection: Paradoxically, some studies suggest that PAR2 activation can be neuroprotective against excitotoxicity, although this appears to be independent of its canonical Gq-protein signaling pathway.[14]

1,6-Dimethylpiperazin-2-one as a PAR2 Antagonist

As a PAR2 antagonist, 1,6-Dimethylpiperazin-2-one would be expected to block the downstream signaling initiated by the receptor's activation. This could have several significant consequences in a neurochemical context:

  • Attenuation of Neuroinflammation: By blocking PAR2 on microglia and astrocytes, the compound could reduce the production and release of inflammatory mediators.

  • Analgesic Effects: Inhibition of PAR2 on sensory neurons could dampen nociceptive signaling, leading to pain relief.

  • Modulation of Synaptic Plasticity: By preventing PAR2-induced LTD, the compound could influence learning and memory processes.

The following diagram illustrates the hypothesized mechanism of action of 1,6-Dimethylpiperazin-2-one within the PAR2 signaling cascade.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR2 PAR2 Receptor Serine Protease->PAR2 Cleavage & Activation Gq Gq Protein PAR2->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC LTD Long-Term Depression Ca_release->LTD MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Neuroinflammation Neuroinflammation (Cytokine Release) MAPK->Neuroinflammation DMP 1,6-Dimethyl- piperazin-2-one DMP->PAR2 Antagonizes

Caption: Hypothesized PAR2 signaling and antagonism by 1,6-Dimethylpiperazin-2-one.

Experimental Protocols for Elucidating Neurochemical Role

To rigorously investigate the role of 1,6-Dimethylpiperazin-2-one in neurochemistry, a multi-tiered experimental approach is necessary. The following protocols provide a framework for such an investigation.

In Vitro Characterization

Objective: To confirm PAR2 antagonism and assess the compound's effects on primary neural cells.

A. Calcium Mobilization Assay

This assay is a primary method for functionally assessing PAR2 activity, as its activation typically leads to a Gq-mediated release of intracellular calcium.

  • Cell Line: HEK293 cells stably expressing human PAR2, or primary astrocyte cultures.

  • Protocol:

    • Culture cells in a 96-well black-walled plate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate cells with varying concentrations of 1,6-Dimethylpiperazin-2-one or a vehicle control.

    • Stimulate cells with a known PAR2 agonist (e.g., trypsin or a specific activating peptide like SLIGKV-NH2).

    • Measure the fluorescence intensity over time using a plate reader. A potent antagonist will cause a dose-dependent inhibition of the agonist-induced calcium signal.

B. Cytokine Release Assay from Glial Cells

  • Cell Culture: Primary microglia or astrocyte cultures.

  • Protocol:

    • Plate cells and allow them to adhere.

    • Treat cells with 1,6-Dimethylpiperazin-2-one for a predetermined time (e.g., 1 hour).

    • Stimulate the cells with a PAR2 agonist.

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex bead array.

In_Vitro_Workflow cluster_assay1 Calcium Mobilization Assay cluster_assay2 Cytokine Release Assay A1 Culture PAR2-expressing cells in 96-well plate A2 Load with Fluo-4 AM A1->A2 A3 Pre-incubate with 1,6-DMP or Vehicle A2->A3 A4 Stimulate with PAR2 Agonist A3->A4 A5 Measure Fluorescence A4->A5 B1 Culture primary glial cells B2 Treat with 1,6-DMP B1->B2 B3 Stimulate with PAR2 Agonist B2->B3 B4 Collect Supernatant B3->B4 B5 Quantify Cytokines (ELISA) B4->B5

Caption: Workflow for in vitro characterization of 1,6-Dimethylpiperazin-2-one.

In Vivo Investigation

Objective: To assess the effects of 1,6-Dimethylpiperazin-2-one in animal models of neurological disorders where PAR2 is implicated.

A. Model of Neuropathic Pain

  • Animal Model: Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) model in rodents. These models are known to involve PAR2-mediated sensitization.[12]

  • Protocol:

    • Induce the nerve injury surgically.

    • After a period for pain development, assess baseline mechanical allodynia using von Frey filaments.

    • Administer 1,6-Dimethylpiperazin-2-one systemically (e.g., via intraperitoneal injection) at various doses.

    • Measure mechanical withdrawal thresholds at multiple time points post-administration to determine the compound's analgesic efficacy and duration of action.

    • At the end of the study, tissues such as the dorsal root ganglia and spinal cord can be collected for immunohistochemical analysis of inflammatory markers.

B. Model of Neuroinflammation

  • Animal Model: Lipopolysaccharide (LPS)-induced neuroinflammation.

  • Protocol:

    • Pre-treat animals with 1,6-Dimethylpiperazin-2-one or vehicle.

    • Administer LPS intracerebroventricularly or systemically to induce an inflammatory response in the brain.

    • At a specified time point (e.g., 24 hours), sacrifice the animals and collect brain tissue.

    • Prepare brain homogenates to measure cytokine levels (ELISA) or perform immunohistochemistry to assess microglial and astrocyte activation (e.g., staining for Iba1 and GFAP).

Pharmacokinetic and Analytical Methods

A crucial aspect of in vivo research is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Bioanalytical Method: Development of a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices like plasma and brain tissue.[15]

  • Pharmacokinetic Study:

    • Administer a single dose of 1,6-Dimethylpiperazin-2-one to animals.

    • Collect blood and brain samples at various time points.

    • Process the samples and analyze them using the validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and brain-to-plasma ratio to assess its suitability as a CNS therapeutic.

Potential Therapeutic Applications and Future Directions

Based on its hypothesized mechanism as a PAR2 antagonist, 1,6-Dimethylpiperazin-2-one could be a valuable lead compound for the development of therapeutics for a range of neurological and psychiatric disorders:

  • Chronic Pain Syndromes: Including neuropathic pain and inflammatory pain.

  • Neurodegenerative Diseases: Such as Multiple Sclerosis and potentially Alzheimer's Disease, where neuroinflammation is a key pathological feature.

  • Mood and Cognitive Disorders: Given the role of PAR2 in synaptic plasticity, its modulation could be relevant for conditions involving cognitive deficits or mood dysregulation.

The critical next step for the research community is to validate the PAR2 antagonist activity of 1,6-Dimethylpiperazin-2-one and thoroughly characterize its selectivity and potency. Future studies should also explore its effects on different PAR2-mediated signaling pathways (e.g., G-protein vs. β-arrestin pathways) to understand any potential for biased antagonism, which could offer a more refined therapeutic approach.[16]

Conclusion

1,6-Dimethylpiperazin-2-one stands at an interesting crossroads of established medicinal chemistry principles and novel therapeutic targets. Its piperazin-2-one core places it within a class of compounds with proven CNS activity, while its identification as a PAR2 antagonist opens a promising avenue for investigating its role in neuroinflammation, pain, and synaptic plasticity. The experimental frameworks outlined in this guide provide a clear path for researchers to rigorously evaluate its potential and contribute to the development of a new generation of neurotherapeutics.

References

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Interaction of 1,6-Dimethylpiperazin-2-one with specific receptors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Investigation of 1,6-Dimethylpiperazin-2-one and its Putative Interaction with Protease-Activated Receptor 2 (PAR2)

Foreword

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties that can enhance drug-like characteristics such as aqueous solubility, bioavailability, and receptor affinity.[1][2] Its presence in numerous clinically successful drugs across various therapeutic areas underscores its importance.[1][3] This guide focuses on a specific derivative, 1,6-Dimethylpiperazin-2-one , a compound with limited but intriguing preliminary data suggesting a potential role as an antagonist for Protease-Activated Receptor 2 (PAR2).[4]

This document is structured not as a rigid protocol, but as a comprehensive investigative roadmap for researchers, scientists, and drug development professionals. It provides the strategic rationale and detailed methodologies required to systematically investigate, validate, and characterize the interaction between 1,6-Dimethylpiperazin-2-one and its putative target, PAR2. Our approach is grounded in a logical, multi-tiered workflow, beginning with computational prediction and culminating in robust in-vitro functional validation.

The Subject Compound: 1,6-Dimethylpiperazin-2-one

1,6-Dimethylpiperazin-2-one is a cyclic amide derivative of piperazine.[4] The piperazin-2-one core is a recognized pharmacophore that provides a rigid backbone for synthetic elaboration. The addition of methyl groups at the 1 and 6 positions influences the molecule's stereochemistry, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Physicochemical Properties of 1,6-Dimethylpiperazin-2-one Hydrochloride

Property Value Source
CAS Number 2243516-56-3 [4]
Molecular Formula C₆H₁₃ClN₂O [4]
Molecular Weight 164.63 g/mol [4]
IUPAC Name 1,6-dimethylpiperazin-2-one;hydrochloride [4]
SMILES CC1CNCC(=O)N1C.Cl [4]

| Structure | A piperazine ring with methyl groups at positions 1 and 6, and a carbonyl group at position 2. |[4] |

The Putative Target: Protease-Activated Receptor 2 (PAR2)

PAR2 is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and immune responses.[5][6] It is expressed in a wide range of cells, including epithelial, neuronal, and immune cells.[7][8]

Mechanism of Activation and Signaling

Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin or mast cell tryptase.[6][8] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate downstream signaling.[8]

Upon activation, PAR2 couples primarily through the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC), which in turn can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, resulting in the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[5][9]

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PAR2_inactive PAR2 (Inactive) PAR2_active PAR2 (Active) + Tethered Ligand PAR2_inactive->PAR2_active Activation Gq Gq Protein PAR2_active->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Binds to Receptor PKC PKC DAG->PKC Activates Ca_release Ca2+ Release Ca_Store->Ca_release Cellular_Response Inflammatory Response Ca_release->Cellular_Response Modulates MAPK_cascade MAPK Cascade (Raf/MEK) PKC->MAPK_cascade Activates ERK_p p-ERK MAPK_cascade->ERK_p Phosphorylates ERK_p->Cellular_Response Modulates Protease Serine Protease (e.g., Trypsin) Protease->PAR2_inactive Cleavage DMP 1,6-Dimethyl- piperazin-2-one (Antagonist) DMP->PAR2_active Blocks Activation Workflow cluster_functional Functional Assays start Hypothesis: 1,6-DMP is a PAR2 Antagonist insilico Part 1: In-Silico Screening (Molecular Docking) start->insilico Predict Interaction binding Part 2: Binding Confirmation (Radioligand Binding Assay) insilico->binding Validate Physical Binding functional Part 3: Functional Validation (Cell-Based Assays) binding->functional Assess Functional Effect calcium Calcium Mobilization Assay (Measures Gq pathway) erk ERK Phosphorylation Assay (Measures MAPK pathway) conclusion Conclusion: Characterize Affinity & Potency calcium->conclusion erk->conclusion

Caption: Proposed experimental workflow for validating PAR2 antagonism.

Part 1: In-Silico Assessment of PAR2 Interaction

Expertise & Experience: Before committing to wet-lab experiments, in-silico screening provides a cost-effective and rapid method to predict whether a physical interaction between 1,6-Dimethylpiperazin-2-one and PAR2 is plausible. [10]By modeling the compound's fit into the receptor's binding pockets, we can generate a testable hypothesis about its binding mode and energy.

Trustworthiness: This step is self-validating as a positive result (predicted high-affinity binding) justifies proceeding to direct binding assays, while a negative result would prompt a re-evaluation of the initial hypothesis.

Protocol: Molecular Docking Simulation
  • Obtain Receptor Structure: Download the crystal structure of human PAR2 from a protein database like the Protein Data Bank (PDB). If a full structure is unavailable, homology modeling can be used to generate a model based on a similar GPCR template.

  • Prepare the Receptor: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the PAR2 structure by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding pocket based on known ligand-binding sites or allosteric sites. [11]3. Prepare the Ligand: Generate a 3D structure of 1,6-Dimethylpiperazin-2-one. Minimize its energy and assign appropriate charges.

  • Perform Docking: Use a docking program (e.g., AutoDock Vina, GLIDE) to virtually screen multiple conformations ('poses') of the ligand within the defined receptor binding pocket. [12]5. Analyze Results: The program will output a binding affinity score (e.g., in kcal/mol) for the most favorable poses. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues of PAR2.

Part 2: In-Vitro Confirmation of Direct Binding

Expertise & Experience: A positive docking result is predictive, not definitive. The next critical step is to experimentally confirm that 1,6-Dimethylpiperazin-2-one physically binds to the PAR2 receptor. The gold standard for this is the competitive radioligand binding assay, which allows for the quantification of the compound's binding affinity (Ki). [13][14] Trustworthiness: This assay directly measures binding, validating the in-silico prediction. The protocol includes controls for non-specific binding, ensuring the measured interaction is specific to the receptor. [15]

Protocol: Competitive Radioligand Binding Assay
  • Materials:

    • Cell membranes from a cell line stably overexpressing human PAR2.

    • A suitable radioligand for PAR2 (e.g., ³H-labeled agonist or antagonist).

    • 1,6-Dimethylpiperazin-2-one (test compound).

    • A known, unlabeled PAR2 ligand (positive control for displacement).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Assay Setup (in a 96-well plate):

    • Total Binding: PAR2 membranes + Radioligand.

    • Non-Specific Binding (NSB): PAR2 membranes + Radioligand + high concentration of unlabeled control ligand.

    • Test Compound Competition: PAR2 membranes + Radioligand + varying concentrations of 1,6-Dimethylpiperazin-2-one.

  • Procedure: a. Add all components to the wells and incubate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium. b. Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. c. Wash the filters rapidly with ice-cold assay buffer to remove residual unbound radioligand. d. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of 1,6-Dimethylpiperazin-2-one. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). d. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. [13]

Part 3: Functional Assays for Antagonism

Expertise & Experience: Confirming that 1,6-Dimethylpiperazin-2-one binds to PAR2 is insufficient to classify it as an antagonist. It could be an agonist or a silent allosteric modulator. Functional assays are required to determine how this binding affects receptor signaling. We will probe the two key downstream signaling events identified earlier: Ca²⁺ mobilization and ERK phosphorylation. [4] Trustworthiness: By using a known PAR2 agonist (e.g., Trypsin or a specific peptide agonist like SLIGRL-NH₂) to stimulate the cells, we can measure the ability of our test compound to inhibit this stimulation. [16]This directly tests for antagonism. A dose-dependent inhibition of the agonist response provides strong evidence of functional antagonism.

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the compound's ability to block agonist-induced Ca²⁺ release from the endoplasmic reticulum. [17]

  • Cell Preparation: Plate cells expressing PAR2 (e.g., HEK293 or CHO cells) into a black, clear-bottom 96-well or 384-well plate and culture overnight. [18]2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transport inhibitor like probenecid, if necessary, to prevent dye leakage. [18][19] b. Remove the culture medium and add the dye-loading buffer to the cells. c. Incubate for 45-60 minutes at 37°C, allowing the cells to take up the dye.

  • Compound Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of 1,6-Dimethylpiperazin-2-one. Incubate for 15-30 minutes.

  • Fluorescence Measurement: a. Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation or FLIPR). b. Establish a stable baseline fluorescence reading for several seconds. c. Inject a known PAR2 agonist at a concentration that elicits a sub-maximal response (EC₈₀). d. Continue to record the fluorescence intensity for 1-2 minutes to capture the full calcium transient.

  • Data Analysis: a. The change in fluorescence intensity (peak minus baseline) corresponds to the amount of intracellular calcium released. b. Plot the agonist-induced calcium response as a function of the concentration of 1,6-Dimethylpiperazin-2-one. c. Fit the data to determine the IC₅₀ value for the inhibition of the calcium response.

Protocol: ERK1/2 Phosphorylation Assay

This assay measures the compound's ability to block the agonist-induced phosphorylation of ERK in the MAPK pathway. [20]

  • Cell Preparation and Starvation: Plate PAR2-expressing cells and grow to ~80-90% confluency. Then, serum-starve the cells for 4-18 hours to reduce basal ERK phosphorylation. [21]2. Compound Treatment: Pre-incubate the starved cells with varying concentrations of 1,6-Dimethylpiperazin-2-one for 1-2 hours. [20]3. Agonist Stimulation: Add a PAR2 agonist at its EC₈₀ concentration and incubate for a short period (typically 5-10 minutes, which should be optimized) at 37°C.

  • Cell Lysis: Immediately aspirate the medium and add ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.

  • Quantification of p-ERK: a. Determine the protein concentration of each lysate. b. Use an immunoassay to quantify the levels of phosphorylated ERK (p-ERK) and total ERK. Common formats include:

    • Sandwich ELISA: Use a plate pre-coated with a capture antibody for total or p-ERK, followed by a detection antibody. [22] * Homogeneous Assays (e.g., AlphaScreen, HTRF): These are proximity-based assays performed directly on the cell lysate, offering higher throughput. [23]6. Data Analysis: a. Normalize the p-ERK signal to the total ERK signal for each sample to account for differences in cell number. b. Plot the normalized p-ERK signal against the log concentration of 1,6-Dimethylpiperazin-2-one. c. Calculate the IC₅₀ value for the inhibition of ERK phosphorylation.

Data Synthesis and Interpretation

The culmination of this workflow is a comprehensive dataset that characterizes the interaction of 1,6-Dimethylpiperazin-2-one with PAR2. The results should be compiled for clear interpretation.

Table 2: Summary of Expected Experimental Readouts

Assay Parameter Measured Interpretation
Molecular Docking Binding Affinity Score (kcal/mol) Predicts the likelihood and mode of physical interaction.
Radioligand Binding Ki (nM or µM) Quantifies the compound's affinity for the PAR2 receptor. A lower Ki indicates higher affinity.
Calcium Mobilization IC₅₀ (nM or µM) Measures the compound's potency in inhibiting Gq-mediated signaling.

| ERK Phosphorylation | IC₅₀ (nM or µM) | Measures the compound's potency in inhibiting MAPK pathway activation. |

A strong correlation between the binding affinity (Ki) and the functional potencies (IC₅₀ values) provides a robust validation of the compound's mechanism of action as a PAR2 antagonist.

Conclusion and Future Directions

This technical guide outlines a systematic, evidence-based approach to investigate the interaction of 1,6-Dimethylpiperazin-2-one with Protease-Activated Receptor 2. By progressing from in-silico modeling to direct binding and finally to functional cell-based assays, researchers can confidently characterize the compound's pharmacological profile.

If the data confirms that 1,6-Dimethylpiperazin-2-one is a potent and selective PAR2 antagonist, future research could focus on:

  • Selectivity Profiling: Testing the compound against other PAR family members (PAR1, PAR3, PAR4) and a broader panel of GPCRs to determine its specificity.

  • In-Vivo Studies: Evaluating its efficacy in animal models of PAR2-mediated diseases, such as inflammatory pain or dermatitis. [6]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1,6-Dimethylpiperazin-2-one to optimize potency, selectivity, and pharmacokinetic properties.

This rigorous, hypothesis-driven workflow provides the foundation for advancing our understanding of this novel compound and its potential as a therapeutic agent.

References

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  • Gatica, M., & Rodriguez-Sosa, L. R. (2023). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. International Journal of Molecular Sciences. Available from: [Link]

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1,6-Dimethylpiperazin-2-one from N,N'-dimethyl-1,2-diaminoethane

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Piperazin-2-one derivatives are a significant class of heterocyclic compounds, recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active molecules and natural products.[1][2] Their rigid, six-membered ring structure, which often serves as a bioisosteric replacement for peptide bonds, makes them valuable scaffolds in drug discovery.[1][3] The development of efficient and versatile synthetic routes to access structurally diverse piperazin-2-ones is therefore of considerable interest to the scientific community.[1][4]

This application note provides a comprehensive guide to the synthesis of 1,6-dimethylpiperazin-2-one, a specific derivative, commencing from the commercially available starting material, N,N'-dimethyl-1,2-diaminoethane. The described methodology follows a classical and robust two-step, one-pot approach involving an initial N-acylation with chloroacetyl chloride, followed by an intramolecular cyclization. The causality behind the choice of reagents, solvents, and reaction conditions is explained to provide a deeper understanding of the synthetic strategy. This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product purification.

Reaction Scheme & Mechanism

The synthesis of 1,6-dimethylpiperazin-2-one from N,N'-dimethyl-1,2-diaminoethane proceeds via a two-step sequence:

  • N-Acylation: The more nucleophilic secondary amine of N,N'-dimethyl-1,2-diaminoethane attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is used to neutralize the hydrochloric acid byproduct of this reaction.

  • Intramolecular Cyclization (SN2): The second, unreacted secondary amine of the intermediate chloroacetamide derivative acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular SN2 reaction results in the formation of the six-membered piperazin-2-one ring.

The overall reaction is depicted below:

Reaction_Scheme cluster_reactants NN_dimethyl N,N'-dimethyl- 1,2-diaminoethane intermediate N-(2-(dimethylamino)ethyl)- 2-chloro-N-methylacetamide (Intermediate) NN_dimethyl->intermediate + chloroacetyl Chloroacetyl chloride product 1,6-Dimethylpiperazin-2-one intermediate->product Base (e.g., K2CO3) dummy1->intermediate Acylation dummy2->product Intramolecular Cyclization

Caption: Overall reaction scheme for the synthesis of 1,6-dimethylpiperazin-2-one.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
N,N'-dimethyl-1,2-diaminoethaneC4H12N288.15≥98%Sigma-Aldrich
Chloroacetyl chlorideC2H2Cl2O112.94≥98%Sigma-Aldrich
Potassium carbonate (anhydrous)K2CO3138.21≥99%Fisher Scientific
Acetonitrile (anhydrous)CH3CN41.05≥99.8%VWR
Dichloromethane (DCM)CH2Cl284.93≥99.8%Fisher Scientific
Saturated Sodium BicarbonateNaHCO384.01-Lab-prepared
Anhydrous Sodium SulfateNa2SO4142.04-Fisher Scientific
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Detailed Experimental Protocol

This protocol is based on established methods for N-acylation with chloroacetyl chloride and subsequent intramolecular cyclization.[5][6]

Experimental_Workflow start Start setup Set up a dry three-neck flask with N,N'-dimethyl-1,2-diaminoethane, K2CO3, and anhydrous acetonitrile under an inert atmosphere. start->setup cool Cool the reaction mixture to 0 °C in an ice bath. setup->cool add_chloroacetyl Slowly add a solution of chloroacetyl chloride in acetonitrile via a dropping funnel. cool->add_chloroacetyl warm_rt Allow the reaction to warm to room temperature and stir for 2 hours. add_chloroacetyl->warm_rt reflux Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC for 12-16 hours. warm_rt->reflux cool_down Cool the reaction to room temperature. reflux->cool_down filter Filter off the inorganic salts and rinse with acetonitrile. cool_down->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate extract Dissolve the residue in DCM and wash with saturated NaHCO3 solution. concentrate->extract dry Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. extract->dry purify Purify the crude product by silica gel column chromatography. dry->purify characterize Characterize the final product (NMR, MS, IR). purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 1,6-dimethylpiperazin-2-one.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add N,N'-dimethyl-1,2-diaminoethane (5.0 g, 56.7 mmol) and anhydrous potassium carbonate (15.7 g, 113.4 mmol, 2.0 equiv.). Add 100 mL of anhydrous acetonitrile to the flask. Flush the system with an inert gas (nitrogen or argon).

  • Addition of Chloroacetyl Chloride: Cool the stirred suspension to 0 °C using an ice bath. In a separate dry flask, prepare a solution of chloroacetyl chloride (6.4 g, 56.7 mmol, 1.0 equiv.) in 20 mL of anhydrous acetonitrile. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Acylation Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The formation of the chloroacetamide intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Heat the reaction mixture to reflux (approximately 82 °C) and maintain reflux for 12-16 hours. Monitor the progress of the cyclization by TLC until the intermediate spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with acetonitrile (2 x 20 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,6-dimethylpiperazin-2-one.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Characterization

The identity and purity of the synthesized 1,6-dimethylpiperazin-2-one should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.

Safety Precautions

  • N,N'-dimethyl-1,2-diaminoethane is flammable and causes severe skin burns and eye damage.[7] It is also harmful if swallowed or in contact with skin.[7]

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It is toxic if inhaled or swallowed.

  • Acetonitrile and Dichloromethane are flammable and toxic.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Lu, Z., & Stahl, S. S. (2012). A Palladium-Catalyzed Wacker-Type Aerobic Oxidative Cyclization of Alkenes for the Modular Synthesis of Six-Membered Nitrogen Heterocycles. Organic Letters, 14(5), 1234–1237.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66053, N,N-Dimethylethylenediamine. Retrieved from [Link]

  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 1-10.
  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • Concellón, J. M., Riego, E., Rodríguez-Solla, H., & Simal, C. (2004). Straightforward Access to Pyrazines, Piperazinones, and Quinoxalines by Reactions of 1,2-Diaza-1,3-butadienes with 1,2-Diamines under Solution, Solvent-Free, or Solid-Phase Conditions. The Journal of Organic Chemistry, 69(19), 6244–6249.
  • Semantic Scholar. (n.d.). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • Conza, M. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2898–2904.

Sources

Application Note & Protocol: A Validated Synthesis of 1,6-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of nitrogen atoms and a carbonyl group within the six-membered ring allows for diverse functionalization and the tuning of physicochemical properties. Specifically, N-alkylation of the piperazine ring can significantly impact a molecule's polarity, basicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This application note provides a detailed, two-step experimental protocol for the synthesis of 1,6-dimethylpiperazin-2-one, a key intermediate for drug discovery and development. The described methodology is designed to be robust and reproducible, offering researchers a reliable pathway to this valuable building block.

The synthesis commences with the formation of a key acyclic precursor, the methyl ester of N-methyl-N-(2-(methylamino)propyl)glycine, via a reductive amination pathway. Subsequent intramolecular cyclization of this precursor yields the target 1,6-dimethylpiperazin-2-one. This guide elucidates the chemical principles underpinning each step, provides a comprehensive, step-by-step protocol, and offers guidance on characterization and potential troubleshooting.

Reaction Mechanism and Strategy

The overall synthetic strategy is a two-stage process, as illustrated below. The initial step involves the formation of a carbon-nitrogen bond through reductive amination, a reliable and widely utilized method for amine synthesis.[1][2] The second step is an intramolecular transamidation, leading to the formation of the desired six-membered lactam ring.

Part 1: Synthesis of the Precursor Ester

The synthesis of the key intermediate, methyl N-methyl-N-(2-(methylamino)propyl)glycinate, is achieved through the reductive amination of N-methylaminoacetone with sarcosine methyl ester. This reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride is the reducing agent of choice for this transformation due to its mildness and selectivity for the iminium ion over the ketone starting material.[1]

Part 2: Intramolecular Cyclization

The final step involves the intramolecular cyclization of the precursor ester to form 1,6-dimethylpiperazin-2-one. This is an intramolecular aminolysis reaction where the secondary amine attacks the ester carbonyl group, leading to the formation of the amide bond and elimination of methanol. This transformation is typically promoted by heat.

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire experimental workflow, from the synthesis of the precursor to the purification of the final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization A Reductive Amination of N-Methylaminoacetone and Sarcosine Methyl Ester B Reaction Quenching and Work-up A->B C Purification of Precursor (Column Chromatography) B->C D Intramolecular Cyclization of Precursor Ester C->D Proceed with purified precursor E Solvent Removal D->E F Purification of Final Product (Distillation or Chromatography) E->F

Caption: Overall workflow for the synthesis of 1,6-dimethylpiperazin-2-one.

Detailed Experimental Protocol

Part 1: Synthesis of Methyl N-methyl-N-(2-(methylamino)propyl)glycinate

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Sarcosine methyl ester hydrochloride≥98%Commercially Available
N-methylaminoacetone hydrochloride≥95%Commercially Available
Sodium triacetoxyborohydride97%Commercially AvailableMoisture sensitive
Triethylamine≥99.5%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateCommercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl acetateHPLC gradeCommercially AvailableFor chromatography
HexanesHPLC gradeCommercially AvailableFor chromatography

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add sarcosine methyl ester hydrochloride (1.0 eq) and N-methylaminoacetone hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approximately 10 mL per gram of sarcosine methyl ester hydrochloride).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension. Stir for 15 minutes at 0 °C to neutralize the hydrochloride salts.

  • In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Add the sodium triacetoxyborohydride solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl N-methyl-N-(2-(methylamino)propyl)glycinate.

Part 2: Intramolecular Cyclization to 1,6-Dimethylpiperazin-2-one

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Methyl N-methyl-N-(2-(methylamino)propyl)glycinateAs synthesized-
TolueneAnhydrousCommercially Available

Procedure:

  • Place the purified methyl N-methyl-N-(2-(methylamino)propyl)glycinate (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add anhydrous toluene (approximately 20 mL per gram of the precursor).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.

  • Monitor the progress of the reaction by TLC or GC-MS, observing the disappearance of the starting material and the appearance of the product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude 1,6-dimethylpiperazin-2-one by vacuum distillation or flash column chromatography on silica gel (using a mobile phase of dichloromethane/methanol) to yield the final product.

Purification and Characterization Workflow

G cluster_0 Crude Product cluster_1 Purification cluster_2 Characterization A Crude 1,6-Dimethylpiperazin-2-one B Vacuum Distillation or Column Chromatography A->B C NMR Spectroscopy (1H, 13C) B->C D Infrared (IR) Spectroscopy B->D E Mass Spectrometry (MS) B->E

Caption: Purification and characterization workflow for 1,6-dimethylpiperazin-2-one.

Expected Characterization Data:

While specific experimental data for 1,6-dimethylpiperazin-2-one is not widely published, the following are expected spectral characteristics based on its structure and data from analogous compounds.[3][4][5][6]

TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): ~3.3-3.0 (m, 2H, -CH₂-N-), ~2.9 (s, 3H, N-CH₃), ~2.8-2.6 (m, 1H, -CH-CH₃), ~2.4 (s, 3H, N-CH₃), ~2.3-2.1 (m, 2H, -N-CH₂-), ~1.1 (d, 3H, -CH-CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~168 (-C=O), ~60 (-CH-CH₃), ~55 (-N-CH₂-), ~50 (-CH₂-N-), ~40 (N-CH₃), ~35 (N-CH₃), ~18 (-CH-CH₃)
IR (thin film)ν (cm⁻¹): ~2970, 2930, 2800 (C-H stretch), ~1650 (amide C=O stretch), ~1450, 1370 (C-H bend)
Mass Spec (EI)m/z: 142 (M⁺), 127, 99, 70, 57, 42

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in reductive amination Incomplete reactionExtend the reaction time. Ensure the use of anhydrous solvents as water can hydrolyze the reducing agent.
Inefficient reductionCheck the quality of the sodium triacetoxyborohydride.
Formation of side products in reductive amination Over-alkylationEnsure the stoichiometry of the reactants is accurate.
Incomplete cyclization Insufficient temperature or reaction timeIncrease the reflux temperature (if possible with a higher boiling solvent) or extend the reaction time.
Reversibility of the reactionConsider using a Dean-Stark apparatus to remove the methanol byproduct and drive the equilibrium towards the product.
Difficulty in purification Co-elution of impuritiesOptimize the solvent system for column chromatography. For the final product, vacuum distillation may provide better separation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 1,6-dimethylpiperazin-2-one. By following the detailed steps for the reductive amination of N-methylaminoacetone with sarcosine methyl ester and the subsequent intramolecular cyclization, researchers can reliably produce this valuable heterocyclic building block. The inclusion of mechanistic insights, workflow diagrams, and troubleshooting guidance aims to facilitate the successful implementation of this synthetic route in a research and development setting.

References

  • Sivanantham, M., et al. (2025). Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). Sarcosine. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-methyl glycine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Chappelle, M. R., & Jolliff, D. A. (1993). Preparation and Properties of Recombinant Corynebacterial Sarcosine Oxidase: Evidence for Posttranslational Modification During Turnover With Sarcosine. Biochemistry, 32(41), 11154-11161. Available at: [Link]

  • Sivanantham, M., et al. (2025). Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives. RSC Advances. Available at: [Link]

  • Beletskaya, I. P., et al. (n.d.). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN106316870A - Synthesis method of L-glycine methyl ester salt product.
  • Google Patents. (n.d.). CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
  • Smith, A. M. R. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Available at: [Link]

  • Sivanantham, M., et al. (2025). Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives. ResearchGate. Available at: [Link]

  • Al-Majid, A. M. A., et al. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Mard-khoram, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

  • Belokon, Y. N., et al. (2025). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Molecules. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]

  • Al-Otaibi, J. S., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. Available at: [Link]

  • Al-Hamza, A. M., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules. Available at: [Link]

  • Kumar, A., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Controlled Cyclization of N‐Aryl‐5,5‐dimethyl‐1‐(methylsulfanyl)hexa‐2,3‐dien‐1‐imines: Highly Selective Synthesis of Pyrroles and Quinolines. Available at: [Link]

Sources

Analytical methods for the quantification of 1,6-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quantitative Analysis of 1,6-Dimethylpiperazin-2-one for Pharmaceutical and Research Applications

Authored by: A Senior Application Scientist

Introduction

1,6-Dimethylpiperazin-2-one, a cyclic dipeptide (also known as a diketopiperazine), is a heterocyclic organic compound with emerging significance in pharmaceutical development and chemical synthesis. As a structural analog of naturally occurring cyclic dipeptides, it and its derivatives are explored for a range of bioactivities. The precise and accurate quantification of 1,6-Dimethylpiperazin-2-one is critical for various applications, including pharmacokinetic studies, in-process monitoring during synthesis, quality control of drug substances, and metabolic stability assays. This application note provides detailed protocols for the quantification of 1,6-Dimethylpiperazin-2-one in diverse matrices, primarily focusing on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method for complementary analyses. The methodologies are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3][4]

Logical Workflow for Analytical Method Development and Validation

The development and validation of a robust analytical method for 1,6-Dimethylpiperazin-2-one follows a structured workflow. This ensures that the final method is fit for its intended purpose, providing accurate and reliable data.

Analytical Method Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Application A Analyte Characterization (Physicochemical Properties) B Selection of Analytical Technique (LC-MS/MS or GC-MS) A->B C Optimization of Chromatographic Conditions (Column, Mobile Phase/Carrier Gas, Gradient/Temperature Program) B->C D Optimization of MS Parameters (Ionization Source, MRM Transitions) C->D K Sample Preparation D->K E Specificity & Selectivity F Linearity & Range E->F G Accuracy & Precision (Repeatability, Intermediate Precision) F->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) G->H I Robustness H->I J Stability (Stock, Bench-top, Freeze-thaw) I->J J->K L Sample Analysis K->L M Data Processing & Reporting L->M

Figure 1: A comprehensive workflow for the development, validation, and application of analytical methods for 1,6-Dimethylpiperazin-2-one.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of 1,6-Dimethylpiperazin-2-one in biological matrices due to its high sensitivity, specificity, and wide dynamic range.[5][6][7] This technique is particularly advantageous when dealing with complex sample matrices like plasma or tissue homogenates.

Principle of LC-MS/MS Analysis

The LC-MS/MS method involves three key stages:

  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system. 1,6-Dimethylpiperazin-2-one is separated from other matrix components on a reversed-phase analytical column.

  • Ionization: The eluent from the HPLC column is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]+ of the analyte.

  • Tandem Mass Spectrometry (MS/MS) Detection: The protonated molecular ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise.

Experimental Protocol: LC-MS/MS Quantification
1. Materials and Reagents
  • 1,6-Dimethylpiperazin-2-one reference standard (purity ≥ 98%)

  • Internal Standard (IS), e.g., deuterated 1,6-Dimethylpiperazin-2-one or a structurally similar compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control matrix (e.g., human plasma, rat liver microsomes)

2. Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)

  • Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex Triple Quad™ series, Thermo Scientific TSQ series)

3. Chromatographic and Mass Spectrometric Conditions
ParameterConditionRationale
Analytical Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)Provides good retention and peak shape for polar to moderately polar compounds.
Mobile Phase A 0.1% Formic acid in waterAcidification promotes protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance of speed and efficiency.
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minuteA gradient is used to elute the analyte with good peak shape and to clean the column of late-eluting components.
Column Temperature 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes column overload and matrix effects.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar compounds, and the nitrogen atoms in the piperazinone ring are readily protonated.
MRM Transitions 1,6-Dimethylpiperazin-2-one: m/z 129.1 → 70.1 (Quantifier), m/z 129.1 → 56.1 (Qualifier) Internal Standard (IS): To be determined based on the selected IS.The precursor ion [M+H]+ is m/z 129.1. The product ions are characteristic fragments resulting from the cleavage of the piperazinone ring.[8]
Source Temperature 500 °COptimized for efficient desolvation.
IonSpray Voltage 5500 VOptimized for stable ionization.
4. Sample Preparation (Protein Precipitation for Plasma Samples)
  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation

The method should be validated according to ICH Q2(R2) guidelines.[2][3]

Validation ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least 6 non-zero concentrations.
Accuracy Mean recovery of 85-115% for quality control (QC) samples at low, medium, and high concentrations.
Precision Coefficient of variation (CV) ≤ 15% for QC samples at low, medium, and high concentrations.
LOD & LOQ Signal-to-noise ratio of ≥ 3 for LOD and ≥ 10 for LOQ.
Matrix Effect The ratio of the analyte peak area in the presence and absence of matrix should be consistent across different lots of matrix.
Stability Analyte should be stable in the matrix under expected storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage).

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable alternative for the analysis of 1,6-Dimethylpiperazin-2-one, particularly for purity assessments and in matrices that are amenable to direct injection or simple extraction without derivatization.[9][10][11]

Principle of GC-MS Analysis

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected.

Experimental Protocol: GC-MS Quantification
1. Materials and Reagents
  • 1,6-Dimethylpiperazin-2-one reference standard (purity ≥ 98%)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Anhydrous sodium sulfate (for sample drying if needed)

2. Instrumentation
  • Gas chromatograph with a split/splitless injector and an autosampler (e.g., Agilent 8890 GC System)

  • Mass selective detector (e.g., Agilent 5977B MSD)

3. Chromatographic and Mass Spectrometric Conditions
ParameterConditionRationale
GC Column Mid-polarity column (e.g., DB-17 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good separation for nitrogen-containing heterocyclic compounds.[11]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 250 °CEnsures complete vaporization of the analyte.
Oven Program Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minA temperature program is essential for eluting the analyte with a good peak shape and separating it from potential impurities.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific fragment ions.
SIM Ions To be determined from the full scan mass spectrum. Likely fragments would include the molecular ion and fragments from ring cleavage.Monitoring characteristic ions improves the signal-to-noise ratio.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Visualization of the LC-MS/MS Analytical Pipeline

LC-MS_Pipeline cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Q1: Precursor Ion Selection (m/z 129.1) Q2: Collision-Induced Dissociation Q3: Product Ion Detection ESI->MSMS:q1 Integration Peak Integration MSMS:q3->Integration Calibration Calibration Curve (Concentration vs. Area Ratio) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Figure 2: The analytical pipeline for the quantification of 1,6-Dimethylpiperazin-2-one using LC-MS/MS.

Conclusion

The quantification of 1,6-Dimethylpiperazin-2-one can be reliably achieved using the detailed LC-MS/MS and GC-MS protocols provided in this application note. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The LC-MS/MS method is recommended for its superior sensitivity and specificity, especially in complex biological matrices. For all applications, a thorough method validation according to ICH guidelines is imperative to ensure the generation of high-quality, reproducible, and accurate data.

References

  • Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
  • Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. ResearchGate. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Piperazine. NIST WebBook. [Link]

  • Accurate quantification of modified cyclic peptides without the need for authentic standards. Royal Society of Chemistry. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Taylor & Francis Online. [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS. ResearchGate. [Link]

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  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Xnxz xnx xnx.
  • Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. PubMed. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

  • Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. CORE. [Link]

  • Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. MDPI. [Link]

  • GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. National Institutes of Health. [Link]

  • 1,4-Dimethylpiperazine-2,3-dione. ResearchGate. [Link]

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Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 1,6-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 1,6-Dimethylpiperazin-2-one. Due to the polar and basic nature of this analyte, traditional C18 columns fail to provide adequate retention. This study outlines a systematic approach, beginning with the selection of an appropriate stationary phase—a polar-embedded column—and culminating in a fully validated method according to ICH guidelines. The final method is suitable for routine quality control and research applications, demonstrating excellent linearity, accuracy, and precision.

Introduction: The Analytical Challenge

1,6-Dimethylpiperazin-2-one is a heterocyclic organic compound belonging to the piperazine family.[1] Piperazine derivatives are of significant interest in the pharmaceutical industry, serving as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[2] The analytical control of such intermediates is critical to ensure the quality and purity of the final drug product.

The primary analytical challenge posed by 1,6-Dimethylpiperazin-2-one lies in its physicochemical properties. With a predicted XLogP of -0.5, the molecule is highly polar and hydrophilic.[3] Furthermore, based on related piperazine structures, it is expected to be a weak base.[4] These characteristics lead to poor retention on conventional reversed-phase HPLC columns (e.g., C18, C8), where analytes are separated primarily based on hydrophobicity.[5][6] The analyte often elutes in or near the solvent front, making accurate quantification impossible.[7][8]

Additionally, the molecule lacks a strong chromophore, as its structure does not contain aromatic rings or extended conjugated systems. The primary source of UV absorbance is the amide (carbonyl) group, which typically exhibits a weak n-π* transition at low wavelengths (~210 nm).[9] This necessitates a mobile phase with low UV cutoff and detection at a low wavelength, which can be prone to interference and baseline noise.

This application note provides a comprehensive guide to overcoming these challenges through a logical method development and validation strategy.

Method Development Rationale

The goal was to develop a method that is not only effective but also robust and easily transferable for routine use. The decision-making process for selecting the optimal chromatographic conditions is outlined below.

Choice of Chromatographic Mode and Stationary Phase

A decision tree for selecting the appropriate chromatographic mode is presented in Figure 1.

A Analyte: 1,6-Dimethylpiperazin-2-one Properties: High Polarity (XLogP ~ -0.5), Basic B Attempt Separation on Traditional C18 Column A->B C Result: Poor or No Retention (Elutes at void volume) B->C D Evaluate Alternative Strategies C->D E HILIC Mode D->E F Reversed-Phase with Polar-Embedded Column D->F G Rationale: - Excellent for polar compounds - Uses high organic mobile phase E->G H Rationale: - Enhanced polar retention - Stable in 100% aqueous - Generally higher reproducibility F->H I Potential Issues: - Longer equilibration times - Lower robustness for QC G->I J Selected Approach: - Better for routine QC environments - Balances retention and robustness H->J I->J

Caption: Figure 1. Decision process for chromatographic mode selection.

  • Traditional Reversed-Phase (C18): Rejected due to the high polarity of the analyte, which prevents effective hydrophobic interaction with the stationary phase.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A strong candidate for retaining highly polar compounds.[4][10] HILIC utilizes a polar stationary phase and a high-organic mobile phase to partition analytes into a water-enriched layer on the stationary phase surface.[11][12] While effective, HILIC methods can sometimes exhibit longer column equilibration times and be less robust, which can be a drawback in high-throughput quality control (QC) environments.[13]

  • Reversed-Phase with Polar-Embedded Column: This was the selected approach. These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain.[14][15] This feature prevents the hydrophobic chains from collapsing in highly aqueous mobile phases, a common issue with traditional C18 columns that leads to irreproducible retention times. This allows for stable operation in 100% aqueous conditions, providing a robust platform for retaining very polar molecules while maintaining the high reproducibility associated with reversed-phase chromatography.[14]

Mobile Phase Optimization

The overall workflow for mobile phase and instrument parameter optimization is shown in Figure 2.

A Start: Polar-Embedded Column Selected B Mobile Phase pH Selection A->B C Analyte is basic (pKa ~9) Protonate to increase polarity => Choose acidic pH (e.g., 3.0) B->C D Buffer Selection C->D E Requires low UV cutoff (<210 nm) => Phosphate or Formate buffer D->E F Organic Modifier Selection E->F G Acetonitrile has lower UV cutoff and viscosity than Methanol F->G H UV Wavelength Selection G->H I Amide chromophore absorbs at ~210 nm => Set detector to 210 nm for max sensitivity H->I J Final Optimization I->J K Adjust Gradient/Isocratic conditions, Flow Rate, and Column Temperature to achieve optimal peak shape & runtime J->K

Caption: Figure 2. Workflow for method parameter optimization.

  • pH and Buffer Selection: Since 1,6-Dimethylpiperazin-2-one is basic, maintaining an acidic mobile phase pH ensures the molecule is in its protonated (ionized) state. This enhances its polarity and interaction with the polar-embedded stationary phase. A pH of 3.0 was chosen. A phosphate buffer is ideal as it provides good buffering capacity in this pH range and has a low UV cutoff, which is essential for detection at low wavelengths.

  • Organic Modifier: Acetonitrile was selected over methanol due to its lower UV cutoff and lower viscosity, which results in lower backpressure.

  • Detection Wavelength: Based on the presence of the amide chromophore, a detection wavelength of 210 nm was chosen to maximize sensitivity.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and UV-Vis Diode Array Detector.

  • Chromatography Column: Waters SymmetryShield™ RP18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-embedded column).

  • Analytical Balance: Mettler Toledo XSR205DU or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Chemicals:

    • 1,6-Dimethylpiperazin-2-one reference standard (>99% purity).

    • Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.

    • Phosphoric acid (H₃PO₄), HPLC grade.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Weigh 2.72 g of KH₂PO₄ into a 1000 mL volumetric flask.

    • Add ~950 mL of HPLC grade water and dissolve.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Bring to volume with water and filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 1,6-Dimethylpiperazin-2-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The final optimized HPLC parameters are summarized in Table 1.

ParameterCondition
Column Waters SymmetryShield™ RP18, 4.6x150 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 2% B
2-10 min: 2% to 30% B
10-12 min: 30% B
12.1-15 min: 2% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 15 minutes

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was demonstrated by injecting the diluent, a placebo sample (if applicable), and a standard solution. The chromatograms showed no interfering peaks at the retention time of 1,6-Dimethylpiperazin-2-one.

Linearity and Range

Linearity was evaluated by analyzing six concentration levels ranging from 5 µg/mL to 75 µg/mL (5, 15, 25, 50, 60, 75 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The results are summarized in Table 2.

ParameterResult
Range 5 - 75 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9995
Y-intercept (% of response at 100%) 1.1%
Accuracy (Recovery)

Accuracy was determined by spiking a sample matrix with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The percent recovery was calculated.

Spike LevelMean Recovery (%)% RSD
80% 99.50.8%
100% 100.80.6%
120% 101.20.5%
Precision
  • Repeatability (Intra-day Precision): Assessed by performing six replicate injections of the 50 µg/mL standard solution on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Assessed by a different analyst on a different day using a different HPLC system.

Precision Type% RSD of Peak Area
Repeatability 0.75%
Intermediate Precision 1.32%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) by injecting serially diluted solutions.

ParameterS/N RatioResult
LOD 3:10.5 µg/mL
LOQ 10:11.5 µg/mL

Conclusion

A robust and reliable HPLC-UV method has been successfully developed and validated for the quantitative analysis of 1,6-Dimethylpiperazin-2-one. By employing a polar-embedded reversed-phase column and an optimized acidic mobile phase, the challenge of retaining this highly polar compound was effectively overcome. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision, meeting the criteria set forth by ICH guidelines. This application note provides a complete protocol that can be readily implemented in research and quality control laboratories for the routine analysis of 1,6-Dimethylpiperazin-2-one.

References

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  • Google Patents. (n.d.). CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
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  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Jones, K. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]

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  • Al-Ghawas, D., Haghtalab, A., & Edali, M. (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 58(8), 2297-2302. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. Retrieved from [Link]

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  • Cheméo. (n.d.). Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7). Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • Chawla, G., & Ranjan, C. (2016). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1,4-Dimethylpiperazine-2,3-dione. Retrieved from [Link]

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Protocols for studying the biological activity of 1,6-Dimethylpiperazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Biological Evaluation of 1,6-Dimethylpiperazin-2-one Derivatives

Introduction: Unlocking the Therapeutic Potential of the Piperazin-2-one Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[2][3] The piperazin-2-one scaffold, a close relative, represents a privileged structure with significant potential for drug discovery.[4] This guide focuses on derivatives of 1,6-Dimethylpiperazin-2-one, a compound class with emerging therapeutic interest. The parent compound, 1,6-dimethylpiperazin-2-one hydrochloride, has been identified as an antagonist of Protease-Activated Receptor 2 (PAR2), a key player in inflammation and pain signaling pathways.[5][6] This foundational activity suggests that its derivatives are prime candidates for investigation as novel anti-inflammatory and potentially anticancer agents.

This document provides a series of detailed protocols and application notes designed for researchers in drug development. It is structured to guide the systematic evaluation of 1,6-Dimethylpiperazin-2-one derivatives, from initial cytotoxicity screening to targeted assays for anticancer, anti-inflammatory, and antimicrobial efficacy. Each protocol is grounded in established scientific principles and incorporates self-validating controls to ensure data integrity and reproducibility.

Section 1: Foundational Procedures: Compound Handling and Preliminary Cytotoxicity Assessment

Before investigating specific biological activities, it is crucial to establish proper handling procedures and assess the general toxicity of the derivatives. This baseline ensures that observed effects in subsequent assays are not merely due to non-specific cytotoxicity and helps in selecting appropriate, non-lethal concentration ranges for mechanistic studies.

Protocol 1.1: Preparation of Compound Stock Solutions and Vehicle Controls

Causality and Rationale: Most small organic molecules, including piperazinone derivatives, have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a standard solvent used to dissolve these compounds for in vitro testing. It is critical to prepare a high-concentration stock solution that can be diluted into culture media. A vehicle control (media with the same final concentration of DMSO used for the test compounds) is mandatory in all experiments to ensure that the solvent itself does not influence the biological outcome.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1-5 mg of the 1,6-Dimethylpiperazin-2-one derivative using an analytical balance.

  • Solubilization: Dissolve the compound in an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in sterile cell culture medium. The final concentration of DMSO in the culture wells should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[7]

Section 2: Protocols for Evaluating Anticancer Activity

Scientific Rationale: The structural similarity of piperazin-2-ones to other nitrogen-containing heterocyclic compounds that are known to possess anticancer properties provides a strong rationale for screening these derivatives for cytotoxic effects against cancer cell lines.[2] Potential mechanisms of action for related compounds include the inhibition of critical cellular machinery like microtubules or topoisomerases.[8][9] The MTT assay is a robust, colorimetric, and widely adopted method for an initial screen of anticancer activity, measuring the metabolic activity of cells as an indicator of their viability.[10]

Workflow for Anticancer Activity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A Select Cancer Cell Lines (e.g., MCF-7, NCI-H460) B Culture Cells to ~80% Confluency A->B D Seed Cells in 96-Well Plate B->D C Prepare Serial Dilutions of Test Compound E Treat Cells with Compound (24-72h Incubation) C->E D->E F Add MTT Reagent (2-4h Incubation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability vs. Vehicle Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.

Protocol 2.1: Cell Viability and Cytotoxicity Assessment via MTT Assay

Principle: This assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer) in appropriate media.[9][12] Harvest the cells and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the 1,6-Dimethylpiperazin-2-one derivatives in culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Controls: Include the following controls on each plate:

    • Negative Control: Wells with cells and fresh medium only (100% viability).

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used for the compounds.

    • Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin or Cisplatin) to validate assay performance.[8]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100 Plot the % viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Anticancer Activity

Summarize the results in a table for clear comparison of the cytotoxic potential of different derivatives.

Derivative IDCancer Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
DMP-001MCF-74825.3 ± 2.1
DMP-002MCF-74812.8 ± 1.5
DoxorubicinMCF-7480.9 ± 0.2
DMP-001NCI-H4604845.1 ± 3.7
DMP-002NCI-H4604828.4 ± 2.9
DoxorubicinNCI-H460481.2 ± 0.3
Note: This table contains example data.

Section 3: Protocols for Evaluating Anti-inflammatory Activity

Scientific Rationale: The known antagonism of the parent compound towards PAR2 strongly suggests that derivatives may possess anti-inflammatory properties.[5] A standard in vitro model for inflammation involves challenging macrophage cells (e.g., RAW264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[14] LPS stimulation activates the Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, most notably the NF-κB pathway.[15] This leads to the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[1] Evaluating the ability of the derivatives to suppress the production of these mediators provides a direct measure of their anti-inflammatory potential.

LPS-Induced Pro-inflammatory Signaling Pathway

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Mediators Inflammatory Mediators (NO, Cytokines) Genes->Mediators Leads to Production TestCompound 1,6-DMP Derivative TestCompound->IKK Potential Inhibition TestCompound->NFkB Potential Inhibition

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.

Protocol 3.1: Measurement of Nitric Oxide (NO) Production by Griess Assay

Principle: Inducible nitric oxide synthase (iNOS) is upregulated upon LPS stimulation, leading to the production of large amounts of NO, a key inflammatory mediator. NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be quantified spectrophotometrically.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before inducing inflammation.

  • Inflammatory Stimulus: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only treated cells.

  • Validation: A parallel MTT assay should be performed on the remaining cells to confirm that the observed reduction in NO is not due to compound-induced cytotoxicity.

Data Presentation: Anti-inflammatory Activity
Derivative IDConcentration (µM)NO Production Inhibition (%) ± SDTNF-α Release Inhibition (%) ± SDCell Viability (%) ± SD
DMP-0011015.2 ± 2.512.8 ± 3.198.5 ± 2.1
DMP-0015048.7 ± 4.142.5 ± 3.995.3 ± 3.4
DMP-0021025.6 ± 3.022.1 ± 2.899.1 ± 1.8
DMP-0025075.3 ± 5.268.9 ± 4.592.8 ± 4.0
Dexamethasone (1µM)192.1 ± 3.888.4 ± 4.197.6 ± 2.5
Note: This table contains example data. Cytokine (TNF-α) data would be obtained from a separate ELISA assay.

Section 4: Protocols for Antimicrobial Susceptibility Testing

Scientific Rationale: The piperazine nucleus is a common feature in many antimicrobial agents.[16] Therefore, it is prudent to screen 1,6-Dimethylpiperazin-2-one derivatives for activity against a panel of pathogenic bacteria. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible microbial growth.[17] This quantitative measure is essential for evaluating the potency of a potential new antibiotic. Adherence to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) ensures reproducibility and comparability of data.[18]

Workflow for MIC Determination

G A Select Bacterial Strains (Gram+ & Gram-) B Prepare Standardized Inoculum (0.5 McFarland) A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare 2-fold Serial Dilutions of Compound in 96-Well Plate C->D E Incubate Plate (18-24h at 37°C) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 4.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the concentration in the first well that shows no visible turbidity is recorded as the MIC.[19]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, pick several well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] Dilute this suspension as per CLSI guidelines to achieve the final target inoculum concentration in the wells (approx. 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a sterile 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. In well 1, add 100 µL of the test compound at a concentration that is twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): 50 µL of MHB, no compound.

    • Well 12 (Sterility Control): 100 µL of MHB, no compound, no bacteria.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity
Derivative IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
DMP-001>12864>128
DMP-002321664
Gentamicin0.512
Note: This table contains example data.

References

  • A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Journal of Emerging Technologies and Innovative Research. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Guideline for anticancer assays in cells. (2023). ResearchGate. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. [Link]

  • Bioassays for anticancer activities. (2014). PubMed. [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. (2023). ResearchGate. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). iica.int. [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (2021). MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). MDPI. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2022). MDPI. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2023). ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2022). ResearchGate. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). YouTube. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]

  • Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. (2014). PubMed Central. [Link]

  • Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. (2018). RSC Publishing. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • One stone two birds: Introducing piperazine into a series of nucleoside derivatives as potent and selective PRMT5 inhibitors. (2025). PubMed. [Link]

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  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1,6-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,6-Dimethylpiperazin-2-one. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this compound. By understanding the physicochemical properties of this molecule, we can strategically overcome these issues to ensure experimental success.

Frequently Asked Questions (FAQs)

This section provides quick answers to common solubility problems. For more detailed explanations and protocols, please refer to the subsequent sections.

  • Q1: My 1,6-Dimethylpiperazin-2-one is not dissolving in my aqueous buffer. What is the first thing I should try? A: The first step is to create a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1] Once dissolved, you can add small volumes of this stock solution to your aqueous buffer. This method, known as co-solvency, is a standard technique for introducing hydrophobic compounds into aqueous systems.[1][2] Be mindful of the final solvent concentration in your experiment, as high concentrations can affect biological assays.

  • Q2: What is the best organic solvent for making a stock solution of 1,6-Dimethylpiperazin-2-one? A: While specific quantitative data for 1,6-Dimethylpiperazin-2-one is not abundant in public literature, based on the behavior of similar piperazine structures, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points due to their high dissolving power for a wide range of organic molecules.[3] Ethanol and methanol are also viable options, particularly if DMSO is incompatible with your experimental setup.[1][4]

  • Q3: Can I heat the solution to help dissolve the compound? A: Gentle heating (e.g., to 37°C) can be an effective way to increase the rate of dissolution. However, be cautious. Prolonged or excessive heating can lead to the degradation of the compound or evaporation of the solvent, which would alter the concentration. Always check the compound's stability at elevated temperatures if possible.

  • Q4: Would adjusting the pH of my aqueous solution improve the solubility of 1,6-Dimethylpiperazin-2-one? A: Yes, pH adjustment can significantly enhance solubility. The piperazinone structure contains nitrogen atoms that can be protonated.[5] By lowering the pH of your aqueous buffer (e.g., to pH 4-5) with a dilute acid like HCl, you can form a more soluble salt of the compound.[2][6][7]

In-Depth Troubleshooting Guide

This section explores the scientific principles behind the solubility of 1,6-Dimethylpiperazin-2-one and provides a systematic approach to overcoming experimental hurdles.

Understanding the Physicochemical Properties of 1,6-Dimethylpiperazin-2-one

To effectively address solubility, it is crucial to understand the molecule's characteristics. The piperazin-2-one core, with its two nitrogen atoms and a carbonyl group, along with the two methyl groups, gives the molecule a degree of polarity but also some hydrophobic character. This dual nature is the primary reason for its limited aqueous solubility.

The basicity of the nitrogen atoms in the piperazine ring is a key factor we can leverage.[5] The pKa of these nitrogens will determine the pH range in which the molecule can be protonated to form a more soluble cationic species. While the exact pKa for 1,6-Dimethylpiperazin-2-one is not readily published, related piperazine compounds have pKa values in the range of 5 to 10.[5] This suggests that acidification of the solvent is a viable strategy for solubilization.

Solubility in Common Laboratory Solvents

The following table provides an inferred qualitative solubility profile for 1,6-Dimethylpiperazin-2-one based on the properties of structurally similar compounds.[4]

Solvent ClassificationSolvent NameInferred SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA powerful solvent capable of disrupting crystal lattice forces and forming hydrogen bonds.
Dimethylformamide (DMF)HighSimilar to DMSO, it is a highly polar solvent effective for a wide range of organic compounds.[3]
Polar Protic WaterLowWhile capable of hydrogen bonding, the hydrophobic methyl groups limit extensive dissolution.
EthanolModerateCan act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the methyl groups of the solute.[4]
MethanolModerateSimilar to ethanol, its polarity allows for dissolution, though perhaps to a lesser extent than more powerful aprotic solvents.[4]
Non-Polar HexaneVery LowThe significant difference in polarity makes dissolution highly unfavorable.
TolueneVery LowAs a non-polar aromatic solvent, it is not expected to effectively solvate the polar functional groups of the molecule.
Troubleshooting Workflow

When faced with solubility issues, a systematic approach can save time and resources. The following workflow provides a decision-making process for effectively dissolving 1,6-Dimethylpiperazin-2-one.

G start Start: Dry 1,6-Dimethylpiperazin-2-one Powder stock Prepare a concentrated stock solution in DMSO or DMF (e.g., 10-50 mM). start->stock dissolved_stock Does it dissolve? stock->dissolved_stock sonicate Gently warm (37°C) or sonicate. dissolved_stock->sonicate No dilute Dilute the stock solution into your final aqueous buffer. dissolved_stock->dilute Yes dissolved_stock2 Does it dissolve now? sonicate->dissolved_stock2 dissolved_stock2->dilute Yes fail Consider alternative solvents or formulation strategies (e.g., surfactants). dissolved_stock2->fail No precipitate Does the compound precipitate? dilute->precipitate success Success! Proceed with the experiment. precipitate->success No lower_conc Lower the final concentration or increase the percentage of co-solvent. precipitate->lower_conc Yes lower_conc->dilute ph_adjust Try pH-mediated solubilization (see Protocol 2). lower_conc->ph_adjust

Caption: Troubleshooting workflow for dissolving 1,6-Dimethylpiperazin-2-one.

Experimental Protocols

Here are detailed, step-by-step protocols for common solubilization techniques.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the standard method for preparing a concentrated stock solution, which is the first step in most experiments.

Materials:

  • 1,6-Dimethylpiperazin-2-one

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipette

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of 1,6-Dimethylpiperazin-2-one in a suitable container.

  • Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of the compound).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. A brief sonication in a water bath can also be used to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffers

This protocol is useful when a higher concentration of the compound is needed in an aqueous solution without the use of organic co-solvents.

Materials:

  • 1,6-Dimethylpiperazin-2-one

  • Deionized water or desired buffer

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Suspend the Compound: Add the weighed 1,6-Dimethylpiperazin-2-one to the desired volume of deionized water or buffer. The compound will likely not dissolve at this stage.

  • Acidify: While stirring, slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH continuously.

  • Observe Dissolution: As the pH decreases, the compound should begin to dissolve as its salt form is created. Continue adding acid until the solution is clear. Note the final pH.

  • pH Readjustment (Optional): If your experiment requires a specific pH, you can carefully back-titrate the solution with 0.1 M NaOH. Be aware that the compound may precipitate if the pH is raised too high.

  • Final Volume: Adjust the final volume with the buffer or water to achieve the desired concentration.

  • Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.

References

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Available from: [Link]

  • Cheméo. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Rein-Weston, A., & Peppas, N. A. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular pharmaceutics, 13(2), 529–537. Available from: [Link]

  • Mann, J., Dressman, J., & Rosenblatt, K. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-201. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Piperazine. In Wikipedia. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • Zhang, X., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 44-51.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • Agilent. (n.d.). Dissolution Failure Investigation. Retrieved from [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2769-2788. Available from: [Link]

  • Sharma, D., Saini, S., Rana, S., & Singh, M. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(06), 1-13.
  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 243, 114774. Available from: [Link]

  • Mamane, V. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 693. Available from: [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, W. A. (2022). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 27(19), 6296. Available from: [Link]

  • ResearchGate. (2015). (PDF) Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Retrieved from [Link]

  • ResearchGate. (2018). Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. Retrieved from [Link]

  • ResearchGate. (2015). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]

  • ResearchGate. (2013). Improvement in Solubility of Poorly Water Soluble Drug by Cogrinding with Highly Branched Cyclic Dextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of... | Download Scientific Diagram. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • PubMed. (1993). Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. Retrieved from [Link]

  • PubMed Central. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

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Technical Support Center: Synthesis of 1,6-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,6-dimethylpiperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, mechanistically grounded solutions to ensure the integrity and success of your experiments.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of 1,6-dimethylpiperazin-2-one is a critical process in the development of various pharmaceutical intermediates. A common and efficient synthetic route involves the bimolecular cyclization of N,N'-dimethylethylenediamine with an ethyl 2-halopropionate, such as ethyl 2-chloropropionate or ethyl 2-bromopropionate. This reaction, while straightforward in principle, is often accompanied by several side reactions that can significantly impact the yield and purity of the desired product. Understanding the mechanisms behind these side reactions is paramount for effective troubleshooting and optimization.

This guide will address the most frequently encountered issues, providing a clear rationale for the proposed solutions and preventative measures.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of 1,6-dimethylpiperazin-2-one.

FAQ 1: Low Yield of 1,6-Dimethylpiperazin-2-one and Presence of High Molecular Weight Impurities

Question: My reaction is resulting in a low yield of the desired 1,6-dimethylpiperazin-2-one, and I am observing a significant amount of a viscous, high molecular weight oil that is difficult to characterize. What is the likely cause and how can I mitigate this?

Answer:

Causality: The formation of high molecular weight impurities is a classic sign of intermolecular side reactions competing with the desired intramolecular cyclization . Instead of one molecule of the intermediate N-(2-(methylamino)ethyl)-N-methylalanine ethyl ester cyclizing to form the piperazinone, it reacts with another molecule of N,N'-dimethylethylenediamine or another intermediate molecule. This leads to the formation of linear dimers, trimers, and eventually polymers.

Mechanism: The reaction proceeds in two main steps:

  • Initial Alkylation: The more nucleophilic primary amine of N,N'-dimethylethylenediamine attacks the ethyl 2-halopropionate to form the intermediate, N-(2-(methylamino)ethyl)-N-methylalanine ethyl ester.

  • Cyclization vs. Polymerization: This intermediate can then either undergo an intramolecular cyclization to form the desired 1,6-dimethylpiperazin-2-one or react intermolecularly with another molecule of the diamine starting material or another intermediate, leading to chain growth.

High concentrations of reactants favor intermolecular collisions, thus promoting polymerization.

Solution & Prevention:

The key to favoring the desired intramolecular cyclization is to employ high-dilution conditions .[1] By significantly increasing the volume of the solvent, the probability of two reactant molecules encountering each other is reduced, while the proximity of the reactive ends within the same molecule remains unchanged.

Recommended Protocol Adjustment:

  • Slow Addition: Instead of adding the ethyl 2-halopropionate all at once, add it dropwise over an extended period (e.g., 4-8 hours) to a dilute solution of N,N'-dimethylethylenediamine. This maintains a low concentration of the alkylating agent and the intermediate at all times.

  • Solvent Volume: Increase the solvent volume by a factor of 5 to 10 compared to your standard procedure. A common starting point is a concentration of 0.05-0.1 M for the diamine.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base, such as triethylamine or diisopropylethylamine, to neutralize the hydrohalic acid formed during the reaction. This prevents the base from competing in side reactions.

Diagram of Competing Pathways:

G cluster_0 Reaction Pathways Starting Materials N,N'-Dimethylethylenediamine + Ethyl 2-halopropionate Intermediate N-(2-(methylamino)ethyl)-N-methylalanine ethyl ester Starting Materials->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Favored by high dilution Intermolecular Reaction Intermolecular Reaction Intermediate->Intermolecular Reaction Favored by high concentration Product 1,6-Dimethylpiperazin-2-one Intramolecular Cyclization->Product Polymeric Byproducts Dimers, Trimers, Polymers Intermolecular Reaction->Polymeric Byproducts

Caption: Competing intramolecular and intermolecular reaction pathways.

FAQ 2: Formation of a Crystalline Byproduct Identified as a Diketopiperazine

Question: I have isolated a crystalline byproduct from my reaction mixture that mass spectrometry and NMR suggest is a diketopiperazine, specifically 3,6-dimethyl-1,4-piperazine-2,5-dione. How is this forming and how can I prevent it?

Answer:

Causality: The formation of a diketopiperazine indicates that a side reaction involving the dimerization of an amino acid ester intermediate is occurring. In this case, it is likely that your ethyl 2-halopropionate is reacting with an ammonia source or that the N,N'-dimethylethylenediamine is undergoing a side reaction to produce a simpler amino ester, which then dimerizes. A more direct route to this byproduct is the self-condensation of two molecules of an amino ester formed in situ.

Mechanism: Diketopiperazines are cyclic dipeptides that are readily formed from the head-to-tail dimerization of amino acid esters, especially at elevated temperatures.[2][3] The reaction is often spontaneous as the six-membered ring is thermodynamically stable.

Solution & Prevention:

  • Temperature Control: Maintain a moderate reaction temperature. High temperatures can promote the dimerization of amino acid ester intermediates. Aim for a temperature range that is sufficient for the primary reaction but does not excessively favor side reactions (e.g., refluxing in a lower-boiling solvent like acetonitrile instead of toluene).

  • Purity of Starting Materials: Ensure the purity of your N,N'-dimethylethylenediamine. Contamination with simpler amines or ammonia can lead to the formation of different amino esters that can then dimerize.

  • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side product formation. Monitor the reaction by TLC or GC-MS to determine the optimal reaction endpoint.

FAQ 3: Presence of a Carboxylic Acid Impurity and Unreacted Intermediate

Question: My final product is contaminated with N-(2-(methylamino)ethyl)-N-methylalanine, and I also have a significant amount of the uncyclized ester intermediate. What is causing this and what is the solution?

Answer:

Causality: The presence of the carboxylic acid is due to the hydrolysis of the ethyl ester of the intermediate or the final product.[4] The unreacted intermediate suggests that the cyclization (lactamization) step is slow or incomplete. Hydrolysis can be catalyzed by either acidic or basic conditions.

Mechanism: Water present in the reaction mixture, either from wet solvents or as a byproduct of other reactions, can hydrolyze the ester group to a carboxylic acid, particularly if the reaction is run for an extended period or at elevated temperatures in the presence of an acid or base. The resulting amino acid is much less likely to cyclize under these conditions.

Solution & Prevention:

  • Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried before use. Use of molecular sieves or distillation from an appropriate drying agent is recommended.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Base Stoichiometry: Use a slight excess of a non-nucleophilic base to ensure that any adventitious acid is neutralized, but avoid a large excess of a strong base which can promote ester hydrolysis.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strong aqueous acids or bases. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution followed by brine, and minimize the contact time.

Experimental Protocols

Optimized Synthesis of 1,6-Dimethylpiperazin-2-one

This protocol is designed to favor the intramolecular cyclization and minimize the formation of side products.

Materials:

  • N,N'-Dimethylethylenediamine

  • Ethyl 2-bromopropionate

  • Triethylamine (distilled from CaH₂)

  • Anhydrous acetonitrile (distilled from CaH₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • To the flask, add N,N'-dimethylethylenediamine (1.0 eq) and triethylamine (1.2 eq) dissolved in anhydrous acetonitrile to achieve a concentration of 0.1 M.

  • In the dropping funnel, place ethyl 2-bromopropionate (1.05 eq) dissolved in anhydrous acetonitrile.

  • Heat the solution in the flask to a gentle reflux.

  • Add the ethyl 2-bromopropionate solution dropwise from the dropping funnel over a period of 6 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Purification of 1,6-Dimethylpiperazin-2-one

Method: Vacuum Distillation

  • Set up a short-path distillation apparatus.

  • Place the crude 1,6-dimethylpiperazin-2-one in the distillation flask.

  • Slowly apply vacuum and gently heat the flask in an oil bath.

  • Collect the fraction that distills at the expected boiling point of 1,6-dimethylpiperazin-2-one under the applied pressure.

Data Presentation

ParameterStandard ConditionsHigh-Dilution Conditions
Diamine Concentration1.0 M0.1 M
Addition of EsterAll at onceDropwise over 6h
Yield of Product 30-40% 75-85%
Polymeric Byproducts 40-50% <5%

Conclusion

The successful synthesis of 1,6-dimethylpiperazin-2-one hinges on controlling the competition between intramolecular cyclization and intermolecular side reactions. By implementing high-dilution principles, maintaining anhydrous conditions, and carefully controlling the reaction temperature, researchers can significantly improve the yield and purity of the desired product. This guide provides a framework for understanding and troubleshooting the common pitfalls of this synthesis, enabling more efficient and reliable production of this important pharmaceutical intermediate.

References

  • Bencivenni, G., et al. (2006). Organic azides are easily and chemoselectively reduced to the corresponding amines by reaction with dichloroindium hydride under very mild conditions. γ-Azidonitriles give pyrrolidin-2-imines in an outstanding cyclization. Organic Letters, 8(12), 2499–2502.
  • Gante, J. (1994). Diketopiperazines: Synthesis, Reactions, and Biological Activity. Angewandte Chemie International Edition in English, 33(17), 1699–1720.
  • Illuminati, G., & Mandolini, L. (1981). Ring Closure Reactions of Bifunctional Chain Molecules. Accounts of Chemical Research, 14(4), 95–102.
  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
  • Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2.
  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Langer, P. (2006). The reaction of amide and thioamide dianions with epibromohydrin resulted in regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones (pyroglutaminols) and -thiones. Synthesis, 2006(11), 1807-1808.
  • Sartori, G., et al. (1993). A New, Simple Synthesis of 2,5-Diketopiperazines. Synthesis, 1993(07), 763–764.
  • Yadav, J. S., et al. (2002). Indium tribromide catalyzes efficiently the aminolysis of activated aziridines with aromatic amines under mild reaction conditions to afford the corresponding vicinal-diamines in high yields with high selectivity. Synthesis, 2002(08), 1061-1064.

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Stability of 1,6-Dimethylpiperazin-2-one under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,6-Dimethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental and storage conditions. By understanding the potential stability liabilities of 1,6-Dimethylpiperazin-2-one, you can ensure the integrity of your experiments and the reliability of your results.

This resource is structured to provide both quick answers through our FAQs and detailed experimental guidance in our troubleshooting section. We will delve into the key factors affecting the stability of 1,6-Dimethylpiperazin-2-one, including pH, temperature, light, and atmospheric conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1,6-Dimethylpiperazin-2-one?

For optimal stability, solid 1,6-Dimethylpiperazin-2-one should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to protect the compound from moisture and atmospheric oxygen.[2][3] For long-term storage, refrigeration (2-8 °C) is recommended. While freezing (-20 °C or -80 °C) is an option for some related compounds in solution, for the solid form, preventing moisture ingress is the primary concern.[4]

Q2: How should I store solutions of 1,6-Dimethylpiperazin-2-one?

Solutions of 1,6-Dimethylpiperazin-2-one are best prepared fresh for each experiment. If short-term storage is necessary, it is advisable to store them at low temperatures (2-8 °C) and protected from light. The choice of solvent can impact stability; for aqueous solutions, the pH should be maintained close to neutral.

Q3: What is the primary degradation pathway for 1,6-Dimethylpiperazin-2-one?

The most probable primary degradation pathway for 1,6-Dimethylpiperazin-2-one is the hydrolysis of the lactam (cyclic amide) bond.[5] This reaction can be catalyzed by both acidic and basic conditions, leading to the opening of the piperazinone ring.

Q4: Is 1,6-Dimethylpiperazin-2-one sensitive to light?

Q5: Can 1,6-Dimethylpiperazin-2-one undergo oxidation?

Yes, the piperazine moiety is susceptible to oxidation.[7][8] This can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents present in the experimental system. Oxidation can lead to the formation of N-oxides or other degradation products.

Troubleshooting Guide: Investigating the Stability of 1,6-Dimethylpiperazin-2-one

This section provides a systematic approach to identifying and mitigating stability issues you might encounter during your experiments.

Issue 1: Loss of Potency or Inconsistent Results Over Time

If you observe a decrease in the biological activity or analytical response of your 1,6-Dimethylpiperazin-2-one sample, it is likely undergoing degradation.

Potential Causes and Solutions:

  • Hydrolysis: The lactam ring in 1,6-Dimethylpiperazin-2-one is susceptible to hydrolysis, especially in aqueous solutions with acidic or basic pH.

    • Troubleshooting Steps:

      • Measure the pH of your experimental medium.

      • If the pH is outside the range of 6-8, consider buffering your solution to a neutral pH.

      • If your experimental conditions require an acidic or basic pH, prepare fresh solutions of 1,6-Dimethylpiperazin-2-one immediately before use.

  • Oxidation: The tertiary amine groups in the piperazine ring can be oxidized.

    • Troubleshooting Steps:

      • If your experimental setup allows, degas your solvents to remove dissolved oxygen.

      • Consider working under an inert atmosphere (e.g., nitrogen or argon).

      • Avoid sources of metal ion contamination, which can catalyze oxidation.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of 1,6-Dimethylpiperazin-2-one.[9][10]

    • Troubleshooting Steps:

      • If your experiment involves heating, conduct a time-course study at the target temperature to determine the compound's stability window.

      • If possible, reduce the duration of exposure to high temperatures.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, LC-MS)

The emergence of new peaks in your chromatogram is a strong indicator of degradation.

Potential Degradation Products and Identification:

  • Hydrolysis Product: The primary hydrolysis product will be the ring-opened amino acid. This will have a different retention time and a mass corresponding to the addition of a water molecule (M+18).

  • Oxidation Products: N-oxide formation is a common oxidative pathway for tertiary amines. This will result in a product with a mass increase of 16 (M+16).

Workflow for Identifying Degradation Products:

Caption: Workflow for identifying unknown peaks in analytical chromatography.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of 1,6-Dimethylpiperazin-2-one in Solution

This protocol provides a framework for evaluating the stability of 1,6-Dimethylpiperazin-2-one under your specific experimental conditions.

Materials:

  • 1,6-Dimethylpiperazin-2-one

  • Your experimental buffer/solvent

  • HPLC or LC-MS system

  • pH meter

Procedure:

  • Prepare a stock solution of 1,6-Dimethylpiperazin-2-one in your chosen solvent at a known concentration.

  • Divide the solution into several aliquots.

  • Time Zero (T0) Analysis: Immediately analyze one aliquot by HPLC/LC-MS to determine the initial peak area and purity.

  • Storage Conditions: Store the remaining aliquots under your intended experimental conditions (e.g., specific temperature, lighting).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC/LC-MS.

  • Data Analysis: Compare the peak area of 1,6-Dimethylpiperazin-2-one at each time point to the T0 value. A significant decrease in the peak area indicates degradation. Also, monitor for the appearance of new peaks.

Data Presentation

While comprehensive stability data for 1,6-Dimethylpiperazin-2-one is not publicly available, the table below summarizes the known stability of related 1,6-dialkylpiperazin-2-one derivatives in a biological matrix, which can provide some initial insights.

Compound AnalogueAssay SystemHalf-life (t½)Aqueous Solubility (µM)
Analogue with R⁶ phenethylHuman Liver Microsomes10 min4
Analogue with R⁶ benzylHuman Liver Microsomes59 min36

Data extracted from a study on 4-acyl-1,6-dialkylpiperazin-2-one arenavirus cell entry inhibitors.[11]

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary potential degradation pathways for 1,6-Dimethylpiperazin-2-one based on its chemical structure.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A 1,6-Dimethylpiperazin-2-one B Ring-Opened Amino Acid A->B H₂O (Acid or Base Catalyzed) C 1,6-Dimethylpiperazin-2-one D N-Oxide Derivative C->D [O] (e.g., O₂, Peroxides)

Caption: Potential hydrolytic and oxidative degradation pathways of 1,6-Dimethylpiperazin-2-one.

References

  • Waley, S. G. (1975). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal, 149(2), 547–551. Available at: [Link]

  • Zhang, Y., et al. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Polymers, 16(11), 1489. Available at: [Link]

  • Bolton, M. J., et al. (2017). SAR studies of 4-acyl-1,6-dialkylpiperazin-2-one arenavirus cell entry inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3469. Available at: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(2), 785-795. Available at: [Link]

  • Plaza, J. M., et al. (2013). Degradation of piperazine by UV light in the presence of air. Energy Procedia, 37, 1924-1932. Available at: [Link]

  • Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. The University of Texas at Austin. Available at: [Link]

  • Bicknell, R., et al. (1983). The pH-dependence of class B and class C beta-lactamases. Biochemical Journal, 213(1), 61-66. Available at: [Link]

  • Ghencea, A., et al. (2015). Synthesis and characterization of new poly(ester-amide)s containing diarylidenecyclohexanone in the main chain. Part: II. Rev. Roum. Chim., 60(5-6), 533-541. Available at: [Link]

  • Google Patents. (2022). Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. CN115436528B.
  • Portland Press. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal. Available at: [Link]

  • Li, Y., et al. (2024). Preparation of AM/PF Microspheres and Investigation of the Temperature Resistance Mechanism. Langmuir. Available at: [Link]

  • Nielsen, C. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(52), 10957–10972. Available at: [Link]

  • Le-Huu, P., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 12(15), 9496–9523. Available at: [Link]

  • Kim, J., et al. (2023). Development of an enhanced analytical method utilizing pepper matrix as an analyte protectant for sensitive GC‒MS/MS detection of dimethipin in animal-based food products. Food Science and Biotechnology, 32(10), 1435–1444. Available at: [Link]

  • Sato, T., et al. (2012). Thermal decomposition of sodium amide. Journal of the Ceramic Society of Japan, 120(1408), 555-558. Available at: [Link]

  • Li, L., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available at: [Link]

  • Grewer, T. (1972). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2, (11), 1629-1633. Available at: [Link]

  • Tereshchenko, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(1), 389–400. Available at: [Link]

  • Capot Chemical. (2008). MSDS of 2,6-Dimethylpiperazine. Available at: [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Kłys, A., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Table 6-2, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Environmental Samples. In Toxicological Profile for Hydrazines. Available at: [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. In UQ Policy and Procedure Library. Available at: [Link]

  • Nielsen, P. T. (2014). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. Available at: [Link]

Sources

Mitigating degradation of 1,6-Dimethylpiperazin-2-one during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,6-dimethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights. Our aim is to empower you to mitigate degradation and optimize your synthetic outcomes.

I. Overview of the Synthesis of 1,6-Dimethylpiperazin-2-one

A common and efficient method for synthesizing 1,6-dimethylpiperazin-2-one involves a multi-step process commencing with readily available starting materials. A plausible and widely applicable route is the reductive amination of a pyruvate derivative with N-methylethylenediamine, followed by an intramolecular cyclization. This approach offers good control over the introduction of the methyl groups at the desired positions.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization Pyruvic_Acid_Derivative Pyruvic Acid Derivative (e.g., Ethyl Pyruvate) Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Pyruvic_Acid_Derivative->Reductive_Amination N_Methylethylenediamine N-Methylethylenediamine N_Methylethylenediamine->Reductive_Amination Intermediate N-(1-carboxyethyl)-N'-methylethylenediamine Reductive_Amination->Intermediate Cyclization Intramolecular Cyclization (Heat or Acid/Base Catalyst) Intermediate->Cyclization Product 1,6-Dimethylpiperazin-2-one Cyclization->Product

Caption: Proposed synthetic workflow for 1,6-Dimethylpiperazin-2-one.

II. Troubleshooting Guide: Mitigating Degradation During Synthesis

This section addresses common issues that can arise during the synthesis of 1,6-dimethylpiperazin-2-one, leading to product degradation and the formation of impurities.

Issue 1: Low Yield of the Desired Product and Formation of Side Products During Reductive Amination

Question: I am observing a low yield of the intermediate N-(1-carboxyethyl)-N'-methylethylenediamine and the presence of several unexpected peaks in my LC-MS analysis after the reductive amination step. What could be the cause and how can I mitigate this?

Answer:

Low yields and the formation of side products during reductive amination are common challenges. The primary causes often revolve around the reaction conditions and the reactivity of the starting materials. Reductive amination is a versatile method for forming N-alkyl analogs of piperazines[1]. However, side reactions can occur if the conditions are not optimized[2].

Causality and Mitigation Strategies:

  • Over-alkylation: The secondary amine in N-methylethylenediamine can potentially react with another molecule of the pyruvate derivative, leading to a dialkylated impurity.

    • Mitigation: A slow, controlled addition of the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. Maintaining a slightly acidic pH (around 5-6) can favor the formation of the desired iminium ion intermediate and minimize over-alkylation.[3]

  • Self-condensation of the Pyruvate Derivative: Aldehydes and ketones can undergo self-condensation reactions, especially under basic or strongly acidic conditions.

    • Mitigation: Ensure the reaction is performed under neutral to slightly acidic conditions. The choice of solvent is also important; protic solvents like methanol or ethanol can facilitate imine formation.[2]

  • Decomposition of the Reducing Agent: Sodium triacetoxyborohydride is sensitive to moisture and can decompose, leading to incomplete reduction.

    • Mitigation: Use a fresh, high-quality reducing agent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Experimental Protocol for Optimized Reductive Amination:

  • Dissolve N-methylethylenediamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) under an inert atmosphere.

  • Add the pyruvic acid derivative (e.g., ethyl pyruvate, 1.1 eq) to the solution.

  • Add acetic acid (1.1 eq) to catalyze imine formation.

  • Cool the reaction mixture to 0 °C.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1-2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Degradation During the Intramolecular Cyclization Step

Question: During the cyclization of N-(1-carboxyethyl)-N'-methylethylenediamine to form 1,6-dimethylpiperazin-2-one, I am observing the formation of a significant amount of a byproduct that appears to be a linear polymer. How can I prevent this?

Answer:

The formation of polymeric byproducts during the intramolecular cyclization to form lactams or cyclic diamides is often due to competing intermolecular reactions. The success of the cyclization depends on favoring the intramolecular pathway over the intermolecular one.

Causality and Mitigation Strategies:

  • Intermolecular Condensation: At high concentrations, the amino and carboxyl groups of two separate molecules of the intermediate can react, leading to the formation of a linear dimer, which can then further polymerize.

    • Mitigation: The principle of high dilution is key here. Performing the cyclization at a low concentration (e.g., 0.01-0.05 M) will significantly favor the intramolecular reaction. This can be achieved by slowly adding the intermediate to a large volume of heated solvent.

  • Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can promote side reactions, including decarboxylation or other degradation pathways.

    • Mitigation: Optimize the reaction temperature. While heat is often required for cyclization, excessive temperatures can be detrimental. Screen different catalysts; for example, milder coupling agents like carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt) can promote amide bond formation under gentler conditions.

Experimental Protocol for Optimized Intramolecular Cyclization:

  • Prepare a solution of the intermediate, N-(1-carboxyethyl)-N'-methylethylenediamine, in a high-boiling, non-polar solvent (e.g., toluene or xylene) at a low concentration (e.g., 0.1 M).

  • Set up a Dean-Stark apparatus to remove water formed during the reaction, which will drive the equilibrium towards the cyclized product.

  • Heat the solution to reflux and monitor the reaction progress by TLC or LC-MS.

  • Alternatively, for a milder approach, dissolve the intermediate in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude product.

Issue 3: Hydrolytic and Oxidative Degradation of the Final Product

Question: My final product, 1,6-dimethylpiperazin-2-one, appears to be degrading during purification and storage, showing new impurity peaks in the chromatogram. What are the likely degradation pathways and how can I stabilize the product?

Answer:

Piperazinones, being cyclic amides, are susceptible to both hydrolytic and oxidative degradation, especially in the presence of moisture, acid, or base, and upon exposure to air and light.

Degradation Pathways:

Degradation_Pathways Product 1,6-Dimethylpiperazin-2-one Hydrolysis Hydrolysis (Acid/Base, H₂O) Product->Hydrolysis Ring Opening Oxidation Oxidation (Air, Light, Peroxides) Product->Oxidation Degradation Ring_Opened N-(1-carboxyethyl)-N'-methylethylenediamine Hydrolysis->Ring_Opened Oxidized_Product Oxidized Byproducts (e.g., N-oxides, Ring Cleavage Products) Oxidation->Oxidized_Product

Caption: Major degradation pathways for 1,6-Dimethylpiperazin-2-one.

  • Hydrolysis: The amide bond in the piperazinone ring can be cleaved by hydrolysis, especially under acidic or basic conditions, to revert to the open-chain amino acid derivative.[4]

    • Mitigation: During workup and purification, use neutral pH conditions wherever possible. Avoid strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. For purification, consider methods that avoid aqueous conditions, such as chromatography on silica gel with non-aqueous eluents.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be accelerated by exposure to air, light, or the presence of trace metal impurities. Studies on piperazine degradation in other contexts have identified oxidative products like piperazinone and ethylenediamine.[5][6]

    • Mitigation: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. The use of antioxidants in the formulation, if applicable for the final application, can also be considered. During synthesis, ensure that all solvents are peroxide-free.

Purification and Storage Recommendations:

ParameterRecommendationRationale
Purification Method Flash column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).Effectively removes polar and non-polar impurities without introducing water.
Workup pH Maintain a neutral pH (6.5-7.5) during aqueous washes.Minimizes acid- or base-catalyzed hydrolysis of the amide bond.
Storage Atmosphere Store under an inert gas (e.g., nitrogen or argon).Prevents oxidation of the nitrogen atoms.
Storage Temperature Store at low temperatures (e.g., 2-8 °C or -20 °C).Slows down the rate of all potential degradation reactions.
Light Protection Store in an amber vial or a container protected from light.Prevents photolytic degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the synthesis and check the purity of 1,6-dimethylpiperazin-2-one?

A1: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and impurity profiling. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both qualitative and quantitative analysis, especially for identifying volatile impurities. A patent for detecting the purity of 2,6-dimethylpiperazine by gas chromatography suggests this is a viable method for related compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and intermediates.

  • Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular weight of the product and identify unknown impurities.

Q2: Can I use other reducing agents for the reductive amination step?

A2: Yes, other reducing agents can be used, but their selectivity and reactivity profiles differ.

  • Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it is less selective than NaBH(OAc)₃ and can also reduce the ester group of the pyruvate derivative. It is typically used in protic solvents like methanol.

  • Sodium Cyanoborohydride (NaBH₃CN): Similar in reactivity to NaBH(OAc)₃ and is also selective for imines over carbonyls. However, it is highly toxic due to the potential release of hydrogen cyanide, so appropriate safety precautions are essential.[3]

  • Catalytic Hydrogenation (H₂/Pd-C): A clean and effective method, but it may require higher pressures and temperatures and is not always compatible with other functional groups in the molecule.

Q3: My final product is an oil, but I need a solid for my downstream applications. What can I do?

A3: If the freebase of 1,6-dimethylpiperazin-2-one is an oil, you can often convert it to a crystalline salt.

  • Salt Formation: Dissolve the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) dropwise. The corresponding salt will often precipitate as a solid, which can then be collected by filtration. Common salts include the hydrochloride, hydrobromide, oxalate, or tartrate.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:

  • N-Methylethylenediamine: This is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reducing Agents: Hydride reducing agents like NaBH(OAc)₃ and NaBH₄ react violently with water to produce flammable hydrogen gas. Handle them in a dry environment and quench them carefully.

  • Solvents: Use flammable solvents in a fume hood and away from ignition sources.

By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot and optimize the synthesis of 1,6-dimethylpiperazin-2-one, leading to higher yields and purity of your target compound.

IV. References

  • G. G. M. D'Ambrosio, F. G. G. T. D. C. Carnevale, A. G. L. M. D. L. G. G. I. M. R. M. D. T. F. M. Mangiatordi, “Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023,” Pharmaceuticals, vol. 16, no. 9, p. 1269, Sep. 2023. [Online]. Available: [Link]

  • S. Freeman, “Thermal Degradation of Aqueous Piperazine for CO2 Capture,” The University of Texas at Austin, 2011. [Online]. Available: [Link]

  • F. O. Ochedi, A. A. Olajire, and L. A. Jimoda, “Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions,” Journal of Environmental Chemical Engineering, vol. 11, no. 6, p. 111228, Dec. 2023. [Online]. Available: [Link]

  • A. A. Organon, “Synthesis and crystallization of piperazine ring-containing compounds,” U.S. Patent 6545149B2, Apr. 08, 2003. [Online]. Available:

  • DL_Chemist, “Reductive amination of piperazine,” r/OrganicChemistry, 2023. [Online]. Available: [Link]

  • 杜俊豪 et al., “Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography,” CN115436528B, Mar. 19, 2024. [Online]. Available:

  • J. O. C. Master, “Reductive Amination, and How It Works,” Master Organic Chemistry, Sep. 01, 2017. [Online]. Available: [Link]

  • S. A. Freeman, H. Chen, and G. T. Rochelle, “Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates,” Energy Procedia, vol. 4, pp. 1578–1585, 2011. [Online]. Available: [Link]

  • F. O. Ochedi, A. A. Olajire, and L. A. Jimoda, “Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions,” Journal of Environmental Chemical Engineering, vol. 11, no. 6, p. 111228, Dec. 2023. [Online]. Available: [Link]

  • S. E. Sexton, “Oxidation of piperazine in post-combustion carbon capture,” The University of Texas at Austin, 2011. [Online]. Available: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,6-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth, multi-platform approach to the validation of 1,6-Dimethylpiperazin-2-one, a substituted piperazinone with potential applications as a scaffold in medicinal chemistry.

This document eschews a rigid, one-size-fits-all template. Instead, it offers a logical, self-validating workflow, grounded in established analytical principles. We will explore not just the "how" but the critical "why" behind each experimental choice, empowering you to not only assess the purity of your 1,6-Dimethylpiperazin-2-one but also to adapt these principles to other novel small molecules.

The Synthetic Context: Anticipating Potential Impurities

A robust purity validation strategy begins with understanding the synthetic route. While numerous methods exist for piperazinone synthesis, a common and logical approach to 1,6-Dimethylpiperazin-2-one would be the cyclization of an N-substituted amino acid derivative. A plausible route is the intramolecular cyclization of the ethyl ester of N-(2-aminopropyl)-N-methylglycine.

This synthetic pathway informs our analytical strategy by highlighting potential impurities we must be equipped to detect:

  • Starting Materials: Unreacted N-methyl-1,2-propanediamine and ethyl chloroacetate.

  • Reaction Intermediates: The uncyclized amino ester intermediate.

  • Regioisomers: Potential for the formation of the isomeric 1,5-Dimethylpiperazin-2-one.

  • Side-Products: Products of intermolecular reactions or degradation.

  • Residual Solvents and Reagents: e.g., Triethylamine (Et3N), ethanol, etc.

Our analytical goal is twofold: to confirm the primary structure of 1,6-Dimethylpiperazin-2-one and to quantify any of these, or other, process-related impurities.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique is sufficient to declare a compound "pure." A rigorous validation employs multiple, orthogonal methods that probe different physicochemical properties of the molecule. For 1,6-Dimethylpiperazin-2-one (MW: 128.17 g/mol , Formula: C₆H₁₂N₂O), we will focus on a quartet of core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Structural Elucidation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide atom-level information on the chemical environment, connectivity, and stereochemistry.

For 1,6-Dimethylpiperazin-2-one, ¹H NMR will provide a unique fingerprint. We expect to see distinct signals for the two N-methyl groups and the various methylene and methine protons on the piperazinone ring. The integration of these signals should correspond to the number of protons in each environment, providing a preliminary quantitative assessment. Furthermore, coupling patterns (spin-spin splitting) will confirm the connectivity of the protons. ¹³C NMR, in turn, will confirm the number of unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.

While a certified reference spectrum is ideal, in its absence, we can predict the expected chemical shifts based on known values for similar structural motifs.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
N1-CH₃~2.8 - 3.0Singlet (s)~35 - 40
C6-CH₃~1.2 - 1.4Doublet (d)~15 - 20
C6-H~3.1 - 3.4Quartet (q) or Multiplet (m)~50 - 55
C5-H₂~3.0 - 3.3Multiplet (m)~45 - 50
C3-H₂~3.4 - 3.7Multiplet (m)~50 - 55
C2=O--~165 - 175

Note: These are estimated values. Actual shifts can vary based on solvent and other factors.

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 1,6-Dimethylpiperazin-2-one and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS, at 0 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Ensure the spectral width covers the range of -1 to 12 ppm.

    • Process the data with a line broadening of ~0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum to the TMS signal at 0 ppm.

    • Integrate all signals and normalize to a known number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 1024 scans).

    • Use a spectral width of ~0 to 200 ppm.

    • Process the data with a line broadening of ~1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum to the solvent peak or TMS.

  • Data Interpretation: Compare the obtained chemical shifts, multiplicities, and integrations to the expected values. Look for any unexpected signals, which may indicate the presence of impurities.

Molecular Weight Confirmation and Impurity Detection by Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the synthesized compound, offering definitive confirmation of its elemental composition. When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for separating and identifying trace impurities.

For a relatively small and potentially volatile molecule like 1,6-Dimethylpiperazin-2-one, both GC-MS and LC-MS are viable. GC-MS is often preferred for its high resolution and ability to identify volatile impurities like residual solvents. Electrospray ionization (ESI) LC-MS is excellent for confirming the molecular weight via protonated adducts ([M+H]⁺) and is highly sensitive.

Based on the molecular formula C₆H₁₂N₂O, the expected masses are:

  • Monoisotopic Mass: 128.09496 Da

  • Average Mass: 128.17 g/mol

In ESI-MS, we would expect to see the following adducts[1]:

Adduct Expected m/z
[M+H]⁺129.10224
[M+Na]⁺151.08418
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Method:

    • Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL split injection (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Interpretation:

    • Look for the peak corresponding to 1,6-Dimethylpiperazin-2-one.

    • Examine the mass spectrum of this peak for the molecular ion (m/z 128) and characteristic fragment ions.

    • Analyze any other peaks in the chromatogram. Compare their mass spectra to a library (e.g., NIST) to identify potential impurities.

Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis, providing high-resolution separation of the main compound from its non-volatile impurities.

1,6-Dimethylpiperazin-2-one is a polar compound with no strong chromophore, making UV detection challenging at low concentrations. Therefore, a derivatization method could be employed to enhance UV activity, or alternative detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) could be used. For simplicity and broad applicability, a method using UV detection at a low wavelength (e.g., 210 nm) is a good starting point, as the amide bond has some absorbance in the far UV. A reversed-phase C18 column is a standard choice for the initial method development.

  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase at a concentration of ~1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis and Validation:

    • Specificity: Inject a blank (mobile phase) to ensure no interfering peaks.

    • Linearity: Inject the dilution series and plot peak area versus concentration. The correlation coefficient (r²) should be >0.999.

    • Purity Calculation: The purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of the presence of key functional groups in the molecule. It is an excellent complementary technique to NMR and MS.

For 1,6-Dimethylpiperazin-2-one, the most prominent and diagnostic peak will be the carbonyl (C=O) stretch of the amide group (a lactam). This will be a strong, sharp absorption. We also expect to see C-H stretching from the methyl and methylene groups and C-N stretching vibrations.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C-H Stretch (sp³ Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Amide/Lactam)1650 - 1690Strong, Sharp
C-N Stretch1100 - 1300Medium
  • Sample Preparation: The easiest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 600 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Interpretation: Identify the major absorption bands and compare them to the expected values for the functional groups present in 1,6-Dimethylpiperazin-2-one. The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹, which would indicate an uncyclized carboxylic acid intermediate) can also be a strong indicator of purity.

Visualizing the Workflow

A logical workflow ensures a systematic and comprehensive analysis of the synthesized compound.

Caption: Workflow for the validation of synthesized 1,6-Dimethylpiperazin-2-one.

Summary and Conclusion

The validation of a synthesized compound like 1,6-Dimethylpiperazin-2-one is a multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. By combining the structural insights from NMR, the molecular weight confirmation from mass spectrometry, the quantitative power of HPLC, and the functional group verification from FTIR, a comprehensive and trustworthy purity profile can be established. This guide provides the strategic framework and detailed protocols necessary to perform this validation with scientific rigor. Always remember that understanding the potential impurities from the synthesis is key to developing a robust and reliable set of analytical methods.

References

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Satyanarayana, V., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]

  • Khamrang, T., et al. (2024). 1,4-Dimethylpiperazine-2,3-dione.
  • PubChemLite. 1,6-dimethylpiperazin-2-one. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mrad, H., et al. (2024). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Comparative Analysis of 1,6-Dimethylpiperazin-2-one and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperazin-2-one scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to introduce diverse substituents at multiple positions, make it a versatile template for designing novel therapeutics. This guide provides a detailed comparative analysis of 1,6-Dimethylpiperazin-2-one and its analogs, offering insights into their synthesis, physicochemical properties, and biological activities to aid researchers and drug development professionals in their quest for new chemical entities.

Introduction to the Piperazin-2-one Scaffold

The piperazin-2-one ring system is a six-membered heterocycle containing two nitrogen atoms and a carbonyl group. This arrangement imparts a unique combination of rigidity and conformational flexibility, allowing for precise orientation of substituents to interact with biological targets. 1,6-Dimethylpiperazin-2-one, with methyl groups at the 1- and 6-positions, serves as a foundational molecule for exploring the structure-activity relationships (SAR) of this chemical class. Variations in substitution at the N-1, C-3, C-5, and C-6 positions can significantly modulate the physicochemical and pharmacological properties of the resulting analogs.

Synthesis of 1,6-Dimethylpiperazin-2-one and Its Analogs

The synthesis of piperazin-2-one derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of N-substituted diamines with α-halo-esters or by employing multi-component reactions.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic approach for preparing substituted piperazin-2-ones, highlighting the key bond-forming steps and opportunities for introducing molecular diversity.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Core Scaffold A N-Substituted Ethylenediamine C Acylation A->C Reaction with B α-Haloacetyl Halide B->C D Intramolecular Cyclization C->D Intermediate E Substituted Piperazin-2-one D->E Formation of

Caption: Generalized workflow for the synthesis of substituted piperazin-2-ones.

Experimental Protocol: Synthesis of 1,6-Dimethylpiperazin-2-one

This protocol describes a representative synthesis of 1,6-dimethylpiperazin-2-one.

Materials:

  • N-methylethylenediamine

  • Ethyl 2-bromopropionate

  • Triethylamine (Et3N)

  • Toluene

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

Procedure:

  • Step 1: N-Alkylation. To a solution of N-methylethylenediamine (1.0 eq) and triethylamine (1.2 eq) in toluene at 0 °C, slowly add ethyl 2-bromopropionate (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 2: Work-up. Filter the reaction mixture to remove triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure to obtain the crude intermediate.

  • Step 3: Intramolecular Cyclization. To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add a solution of the crude intermediate in DMF dropwise. Stir the reaction mixture at room temperature for 6 hours.

  • Step 4: Quenching and Extraction. Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1,6-dimethylpiperazin-2-one.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Comparative Physicochemical Properties

The physicochemical properties of piperazin-2-one analogs, such as lipophilicity (logP), aqueous solubility, and acid dissociation constant (pKa), are critical determinants of their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

CompoundStructureCalculated logPExperimental pKa (of related piperazines)Aqueous Solubility
1,6-Dimethylpiperazin-2-one CN1C(=O)CNC(C)C1-0.5[1]9.8 (Piperazine)[2]Hydrochloride salt is often used to enhance solubility.[3]
1-Methylpiperazin-2-one CN1C(=O)CCNC1-9.71 (1-Methylpiperazine)[2]-
1,4-Dimethylpiperazine CN1CCN(C)CC1-0.26[4]8.539 / 4.630[4]Miscible[4]
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione CC(C)C1C(=O)NC(C(=O)N1)C(C)C~1.8[5]-Low (hydrophobic)[5]

Note: Experimental data for 1,6-Dimethylpiperazin-2-one is limited. Data for related compounds are provided for comparative purposes.

Causality Behind Physicochemical Properties:

  • Lipophilicity (logP): The introduction of alkyl groups, such as the methyl groups in 1,6-dimethylpiperazin-2-one, generally increases lipophilicity compared to the unsubstituted piperazin-2-one. The negative predicted logP of -0.5 for 1,6-dimethylpiperazin-2-one suggests it is a relatively polar molecule.[1] The hydrochloride salt form is often utilized to improve aqueous solubility for in vitro assays.[3]

  • Aqueous Solubility: The presence of two nitrogen atoms capable of hydrogen bonding contributes to the aqueous solubility of piperazine derivatives. However, increasing the size and number of hydrophobic substituents, such as larger alkyl or aryl groups, will decrease water solubility. The hydrochloride salt of 1,6-dimethylpiperazin-2-one is noted to have enhanced water solubility.[3]

  • pKa: The basicity of the piperazine nitrogens is a key factor influencing the ionization state of the molecule at physiological pH. The pKa values of piperazine and its methylated analogs are in the range of 8-10, indicating that they will be significantly protonated at physiological pH (7.4).[2][4] This positive charge can be crucial for interactions with biological targets and for aqueous solubility.

Comparative Biological Activities

Piperazin-2-one and its analogs have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. The nature and position of substituents on the piperazin-2-one ring play a critical role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several studies have demonstrated the potential of piperazin-2-one derivatives as cytotoxic agents against various cancer cell lines.

Compound/Analog SeriesCancer Cell Line(s)IC50 (µM)Key Structural Features
Guanidine-substituted piperazin-2-oneHT-29 (Colon), A549 (Lung)Potent activity reportedGuanidine moiety
N-Aryl piperazin-2-onesVarious-Aryl group at N-1
Piperafizine B derivativesA549 (Lung), Hela (Cervical)0.7 - 8.9Di-unsaturated 2,5-diketopiperazine

Structure-Activity Relationship (SAR) Insights:

  • N-1 Substitution: The introduction of aryl groups at the N-1 position is a common strategy in the design of anticancer piperazin-2-ones. The nature of the aryl substituent significantly influences cytotoxic activity.

  • C-6 Substitution: Modifications at the C-6 position can also modulate anticancer potency. The presence of a methyl group, as in 1,6-dimethylpiperazin-2-one, can influence the compound's interaction with its biological target.

  • Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to improved activity. For instance, the replacement of an imidazole ring with a guanidine group in one series of piperazin-2-one derivatives resulted in enhanced cytotoxicity.

Antimicrobial Activity

Piperazine derivatives have also shown promise as antimicrobial agents.

Compound/Analog SeriesMicrobial Strain(s)MIC (µg/mL)Key Structural Features
Substituted phenyl acetamide piperazinesS. aureus, E. coli, C. albicans-Phenyl acetamide moiety
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneS. epidermidis, S. aureus, MRSA-Naphtho[2,3-d]thiazole-4,9-dione scaffold

SAR Insights:

  • The antimicrobial spectrum and potency of piperazine derivatives are highly dependent on the nature of the substituents. Lipophilic groups can enhance penetration into microbial cell membranes.[6]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of compounds to a specific receptor, for example, a G-protein coupled receptor (GPCR).

G cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis A Membrane Preparation (with target receptor) D Incubation (Receptor + Radioligand +/- Test Compound) A->D B Radioligand ([3H]-ligand) B->D C Test Compound (Piperazin-2-one analog) C->D E Separation of Bound and Free Ligand (Filtration) D->E F Quantification of Radioactivity (Scintillation Counting) E->F G Data Analysis (IC50 and Ki determination) F->G

Caption: General workflow for a radioligand binding assay.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes expressing the target receptor with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[6]

Conclusion and Future Directions

1,6-Dimethylpiperazin-2-one and its analogs represent a promising class of compounds with diverse biological activities. This guide has provided a comparative overview of their synthesis, physicochemical properties, and pharmacological profiles. The structure-activity relationships highlighted herein underscore the importance of systematic modifications of the piperazin-2-one scaffold to optimize potency and selectivity for various biological targets.

Future research in this area should focus on:

  • Systematic Analog Synthesis: The synthesis and evaluation of focused libraries of analogs with systematic variations at different positions of the piperazin-2-one ring will provide a more comprehensive understanding of SAR.

  • Elucidation of Mechanisms of Action: For compounds with promising activity, further studies are needed to identify their specific molecular targets and elucidate their mechanisms of action.

  • In Vivo Evaluation: Compounds with potent in vitro activity should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel piperazin-2-one-based therapeutics to address unmet medical needs.

References

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  • Derradji, M., et al. (2014). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Haraguchi, R., Takada, Y., & Matsubara, S. (2015). Synthesis of 1,4-Dimethylpiperazine-2,3-dione. Organic & Biomolecular Chemistry, 13(1), 241-247.
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  • PubChemLite. (n.d.). 1,6-dimethylpiperazin-2-one. Retrieved from [Link]

  • Sebok, D., et al. (2019). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. European Journal of Medicinal Chemistry, 182, 111631.
  • Singh, S., et al. (2015). Structure activity relationship of pyridoxazinone substituted RHS analogs of oxabicyclooctane-linked 1,5-naphthyridinyl novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-6). Bioorganic & Medicinal Chemistry Letters, 25(15), 2965-2971.
  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica, 4(3), 1039-1051.
  • The visual comparison of the N,N‐disubstituted piperazine (left), and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (2018). Molecules, 23(10), 2533.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). Molecules, 27(18), 5963.
  • Piperazine skeleton in the structural modification of natural products: a review. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 1-21.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(11), 2000208.
  • Guidelines for accurate EC50/IC50 estimation. (2014). Acta Pharmacologica Sinica, 35(11), 1361-1364.
  • A Valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica, 4(3), 1039-1051.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2018). Molecules, 23(6), 1393.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). Pharmaceuticals, 16(5), 735.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2023).
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2022). ACS Omega, 7(37), 33268-33279.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2022). Current Organic Chemistry, 26(14), 1344-1365.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences, 9(2), 64-73.
  • Cytotoxic activities of some benzothiazole-piperazine derivatives. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1069-1076.
  • Development of Mitochondria-Targeted PARP Inhibitors. (2021). Molecules, 26(21), 6494.
  • Promising bioactive properties of (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate material : experimental, theoretical and in silico investigation. (2021). Journal of Molecular Structure, 1239, 130519.
  • Designing Drug-Response Experiments and Quantifying their Results. (2017). Current Protocols in Chemical Biology, 9(2), 96-116.
  • 1,4-DIMETHYLPIPERAZINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3182.
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2012). Molecules, 17(1), 227-239.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Journal of Physics: Conference Series, 1531(1), 012106.
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A Comparative Structural Analysis of 1,6-Dimethylpiperazin-2-one and 1,3-Dimethylpiperazin-2-one for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural comparison of two constitutional isomers, 1,6-Dimethylpiperazin-2-one and 1,3-Dimethylpiperazin-2-one. As subtle shifts in molecular architecture can profoundly impact pharmacological activity, this document is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two scaffolds. We will explore their structural nuances, predict their spectroscopic signatures, and provide robust experimental protocols for their synthesis and differentiation.

Introduction: The Significance of Isomerism in Piperazinone Scaffolds

Piperazin-2-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of methyl groups, as in 1,6-dimethylpiperazin-2-one and 1,3-dimethylpiperazin-2-one, can significantly alter the molecule's physicochemical properties, including its conformation, polarity, and ability to interact with biological targets. Understanding the distinct structural characteristics of these isomers is paramount for rational drug design and the development of selective therapeutic agents. For instance, derivatives of 1,3-dimethylpiperazin-2-one have been explored as chiral building blocks for neuroactive compounds and kinase inhibitors, highlighting the importance of precise stereochemical control.[1] While less is documented about 1,6-dimethylpiperazin-2-one, its structural variations promise a unique pharmacological profile that warrants investigation.

Molecular Structure and Conformational Analysis

The fundamental difference between these two isomers lies in the placement of the second methyl group, leading to distinct electronic and steric environments within the piperazinone ring.

1,3-Dimethylpiperazin-2-one features a methyl group on the nitrogen at position 1 and another on the alpha-carbon to the carbonyl group (position 3). This substitution pattern introduces a chiral center at the C3 position.

1,6-Dimethylpiperazin-2-one , conversely, has methyl groups on the nitrogen at position 1 and the carbon at position 6. This creates a chiral center at the C6 position.

The piperazinone ring in both molecules is expected to adopt a non-planar conformation to minimize steric strain. Chair and boat conformations are possible, with the chair form generally being more stable for piperazine rings. However, the presence of the sp2-hybridized carbonyl carbon and the substituents can lead to distorted or "half-chair" conformations.[2][3]

In 1,3-Dimethylpiperazin-2-one , the methyl group at the C3 position can exist in either an axial or equatorial position. The conformational preference will be dictated by the steric interactions with other ring atoms and substituents. The A-value for a methyl group on a cyclohexane ring, a useful analogue, is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position to avoid 1,3-diaxial interactions. A similar preference is expected here, though the flattened nature of the amide bond will influence the exact energetic difference.

For 1,6-Dimethylpiperazin-2-one , the C6-methyl group can also be axial or equatorial. The conformational equilibrium will similarly favor the equatorial position to minimize steric hindrance. The interplay between the N1-methyl group and the C6-methyl group will be crucial in determining the overall ring pucker and the dominant conformer.

Figure 1: Chemical structures of the two isomers.

Spectroscopic Differentiation: A Predictive Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between these isomers.

¹H NMR Spectroscopy:

  • 1,3-Dimethylpiperazin-2-one:

    • The N1-methyl group will appear as a singlet, likely in the range of 2.8-3.2 ppm.

    • The C3-methyl group will be a doublet due to coupling with the proton at C3, with a chemical shift expected around 1.2-1.5 ppm.

    • The proton at C3 will be a quartet, coupled to the C3-methyl protons. Its chemical shift will be sensitive to its axial or equatorial position.

    • The methylene protons of the piperazinone ring will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing in the 2.5-4.0 ppm region.

  • 1,6-Dimethylpiperazin-2-one:

    • The N1-methyl group will again be a singlet in a similar region (2.8-3.2 ppm).

    • The C6-methyl group will be a doublet, coupling with the C6 proton, likely resonating at a slightly different chemical shift than the C3-methyl in the other isomer due to the different electronic environment (e.g., 1.1-1.4 ppm).

    • The proton at C6 will be a multiplet (likely a quartet of doublets or more complex) due to coupling with the C6-methyl protons and the adjacent methylene protons at C5.

    • The methylene protons will show distinct chemical shifts and coupling constants compared to the 1,3-isomer, reflecting the different symmetry and substitution pattern.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra will also show clear differences:

Predicted ¹³C Chemical Shifts (ppm)1,3-Dimethylpiperazin-2-one1,6-Dimethylpiperazin-2-one
C=O ~170-175~170-175
C3 ~55-65~45-55 (CH₂)
C5 ~45-55 (CH₂)~45-55 (CH₂)
C6 ~45-55 (CH₂)~50-60 (CH)
N1-CH₃ ~35-45~35-45
C3-CH₃ / C6-CH₃ ~15-25~15-25

Note: These are estimated chemical shift ranges and can be influenced by solvent and other experimental conditions. The key diagnostic difference will be the chemical shifts of the ring carbons C3 and C6, which are methine carbons in one isomer and methylene carbons in the other.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present and can sometimes reveal subtle structural differences.

  • Amide C=O Stretch: Both isomers will exhibit a strong absorption band for the amide carbonyl (C=O) stretch. For cyclic amides (lactams), this band typically appears in the range of 1650-1680 cm⁻¹. The precise frequency can be influenced by ring strain and hydrogen bonding.

  • C-N Stretch: The C-N stretching vibrations will be present in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

  • C-H Stretch: Both molecules will show C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region.

  • Fingerprint Region: The most significant differences between the IR spectra of the two isomers are expected in the fingerprint region (below 1500 cm⁻¹). The unique bending and skeletal vibrations for each molecule will result in a distinct pattern, allowing for their differentiation, though detailed analysis would require reference spectra.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of 1,6-dimethylpiperazin-2-one and 1,3-dimethylpiperazin-2-one. These procedures are based on established methods for analogous compounds and should be performed by qualified chemists with appropriate safety precautions.

Synthesis Protocols

4.1.1. Synthesis of 1,3-Dimethylpiperazin-2-one

This synthesis involves a two-step process starting from commercially available N,N'-dimethylethylenediamine.

start N,N'-Dimethylethylenediamine step1 React with Ethyl Chloroacetate in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., Acetonitrile) start->step1 intermediate Ethyl 2-((2-(methylamino)ethyl)(methyl)amino)acetate step1->intermediate step2 Cyclization via intramolecular amidation, typically by heating in a high-boiling solvent (e.g., Toluene or Xylene) intermediate->step2 product 1,3-Dimethylpiperazin-2-one step2->product

Figure 2: Proposed synthesis workflow for 1,3-Dimethylpiperazin-2-one.

Step 1: N-Alkylation

  • To a solution of N,N'-dimethylethylenediamine (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add ethyl chloroacetate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-((2-(methylamino)ethyl)(methyl)amino)acetate.

Step 2: Cyclization

  • Dissolve the purified intermediate from Step 1 in toluene.

  • Heat the solution to reflux for 24-48 hours, using a Dean-Stark apparatus to remove the ethanol byproduct.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,3-dimethylpiperazin-2-one.

4.1.2. Synthesis of 1,6-Dimethylpiperazin-2-one

The synthesis of this isomer is less straightforward and may require a multi-step approach. A plausible route involves the cyclization of a suitably substituted diamine precursor.

Step 1: Synthesis of N¹-methyl-1-phenylethane-1,2-diamine A potential starting material could be N-methyl-2-amino-1-phenylethanol, which can be subjected to reductive amination to introduce the second methyl group, followed by conversion of the hydroxyl group to a leaving group and subsequent displacement with an amine.

Step 2: Cyclization A more direct, albeit challenging, approach would be the partial methylation of 2-methylpiperazin-2-one. Selective N-methylation at the less hindered nitrogen could potentially yield the desired product, but would likely require careful optimization of reaction conditions to avoid over-methylation.

Given the synthetic challenges, sourcing this compound commercially may be a more practical initial approach for research purposes.

Analytical Characterization Workflow

Once synthesized and purified, a systematic analytical workflow is essential to confirm the identity and purity of each isomer.

sample Purified Isomer nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms xray Single-Crystal X-ray Diffraction (if suitable crystals are obtained) sample->xray data Structural Confirmation and Purity Assessment nmr->data ir->data ms->data xray->data

Figure 3: Analytical workflow for isomer characterization.
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The distinct chemical shifts and coupling patterns, as predicted above, will be the primary method of differentiation. 2D NMR techniques such as COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.

  • FTIR Spectroscopy: Obtain the IR spectrum of each isomer. The unique fingerprint region will serve as a secondary confirmation of identity.

  • Mass Spectrometry: Determine the molecular weight of each compound using a high-resolution mass spectrometer. Both isomers will have the same molecular weight, but this analysis confirms the elemental composition.

  • Single-Crystal X-ray Diffraction: If suitable single crystals can be grown, X-ray crystallography will provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and the solid-state conformation of the piperazinone ring.

Conclusion

The structural differences between 1,6-dimethylpiperazin-2-one and 1,3-dimethylpiperazin-2-one, though subtle, are significant and will undoubtedly translate to different biological activities. The position of the methyl group influences the molecule's shape, chirality, and the electronic environment of the amide functionality. While a lack of direct comparative experimental data in the literature necessitates a predictive approach, this guide provides a solid framework for the synthesis, characterization, and structural understanding of these two important isomers. The provided experimental protocols, coupled with the predicted spectroscopic differences, offer a clear path for researchers to confidently distinguish between and further investigate these promising scaffolds in the context of drug discovery and development.

References

  • MySkinRecipes. (n.d.). (R)-1,3-Dimethylpiperazin-2-one. Retrieved from [Link]

  • Khamrang, T., Ponraj, C., Hemamalini, M., Jerald Maria Antony, G., & Saravanan, D. (2024). 1,4-Dimethylpiperazine-2,3-dione.
  • Khamrang, T., Ponraj, C., Hemamalini, M., Jerald Maria Antony, G., & Saravanan, D. (2024). 1,4-Dimethylpiperazine-2,3-dione.
  • PubChem. (n.d.). 1,6-dimethylpiperazin-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N,N'-Dimethylethylenediamine. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Piperazin-2-one-Based PAR2 Antagonists and Other Key Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the intricate world of G-protein coupled receptors (GPCRs), Protease-Activated Receptor 2 (PAR2) presents a compelling and challenging target. Implicated in a host of inflammatory, nociceptive, and oncogenic processes, the quest for potent and selective PAR2 antagonists is a field of intense investigation. This guide provides an in-depth comparative analysis of I-191, a notable antagonist featuring a dimethylpiperazin-2-one core, against other well-characterized PAR2 modulators, offering insights into their relative efficacies and the experimental frameworks used for their evaluation.

The Landscape of PAR2 Antagonism: An Introduction

Protease-Activated Receptor 2 (PAR2) is a unique GPCR activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling events. These signaling pathways are diverse and cell-type dependent, primarily involving Gαq-mediated calcium mobilization, Gαs-mediated cAMP modulation, β-arrestin recruitment, and activation of MAP kinase pathways such as ERK1/2.[1] Given its role in inflammation and pain, blocking PAR2 activation is a promising therapeutic strategy.[1]

This guide will focus on a comparative analysis of several key small molecule PAR2 antagonists, with a particular focus on I-191, a potent antagonist containing a 3,3-dimethylpiperazin-2-one moiety. We will evaluate its performance in the context of other notable antagonists, including the peptidomimetic K-14585, the non-peptide antagonist GB88, and the allosteric modulator AZ3451.

Comparative Efficacy of PAR2 Antagonists

The efficacy of a PAR2 antagonist is not a single data point but a multiparameter profile of its ability to inhibit various signaling pathways. A comprehensive evaluation requires assessing its potency in blocking G-protein-mediated and β-arrestin-mediated signaling, as well as its effects in more complex cellular and in vivo models.

In Vitro Efficacy: A Multi-Pathway Analysis

The following table summarizes the reported in vitro potencies of I-191, K-14585, GB88, and AZ3451 in inhibiting key PAR2 signaling pathways. It is crucial to note that experimental conditions, such as the cell line and the specific agonist used, can influence the measured IC50 values.

AntagonistTarget PathwayAgonistCell LineIC50 / KiReference
I-191 Calcium Mobilization (Gαq)2f-LIGRL-NH2HT-29pIC50: 7.6 ± 0.1[2]
ERK1/2 Phosphorylation2f-LIGRL-NH2HT-29pIC50: 7.7 ± 0.1[2]
cAMP Accumulation (Gαs)2f-LIGRL-NH2HT-29pIC50: 7.4 ± 0.2[2]
K-14585 Radioligand Binding[3H]-2-furoyl-LIGRL-NH2Human PAR2Ki: 0.627 µM[1]
Calcium Mobilization (Gαq)SLIGKVHuman KeratinocytesIC50: 1.1-2.87 µM[1]
NF-κB ActivationSLIGKVNCTC2544Inhibition at µM range[1]
IL-8 ProductionSLIGKVNCTC2544Inhibition at µM range[1]
GB88 Calcium Mobilization (Gαq)Trypsin, 2f-LIGRLO-NH2HT-29IC50: 1-10 µM[1]
AZ3451 Calcium Mobilization (Gαq)Not SpecifiedNot SpecifiedIC50: 23 nM[3]

Analysis of In Vitro Data:

From the compiled data, I-191 emerges as a highly potent antagonist, demonstrating nanomolar to sub-micromolar potency across multiple key PAR2 signaling pathways, including Gαq-mediated calcium release, MAPK/ERK activation, and Gαs-mediated cAMP modulation.[2] This broad-spectrum antagonism suggests that I-191 can effectively shut down the major signaling outputs of PAR2 activation.

K-14585 , a peptidomimetic antagonist, displays micromolar potency in inhibiting calcium mobilization and downstream inflammatory responses like NF-κB activation and IL-8 production.[1] However, a notable characteristic of K-14585 is its reported biased signaling, as it did not inhibit PAR2-mediated ERK signaling.[1] Furthermore, its efficacy is limited to synthetic peptide agonists and not trypsin, the physiological activator, which may limit its therapeutic utility.[1]

GB88 is a non-peptide antagonist with micromolar potency in blocking calcium mobilization.[1] It has demonstrated oral bioavailability and anti-inflammatory effects in vivo.[4] However, like K-14585, GB88 has been shown to exhibit biased antagonism, selectively inhibiting Gαq/11 signaling while acting as an agonist for other PAR2-activated pathways.[5]

AZ3451 is a potent allosteric modulator with a reported IC50 of 23 nM.[3] It binds to a remote site on the receptor, preventing the conformational changes necessary for activation.[1] Its high potency and distinct mechanism of action make it a valuable tool and a promising therapeutic candidate.[1]

Visualizing PAR2 Signaling and Antagonist Intervention

To better understand the points of intervention for these antagonists, it is essential to visualize the PAR2 signaling cascade.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gq Gαq Pathway cluster_gs Gαs Pathway cluster_arrestin β-Arrestin Pathway cluster_antagonists Points of Antagonist Intervention Protease Serine Protease (e.g., Trypsin, Tryptase) PAR2 PAR2 Protease->PAR2 Cleavage & Activation Gq Gαq PAR2->Gq Coupling Gs Gαs PAR2->Gs Coupling B-Arrestin β-Arrestin PAR2->B-Arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca2+ Ca2+ Mobilization IP3->Ca2+ NFkB NF-κB Activation Ca2+->NFkB AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP ERK ERK1/2 Phosphorylation B-Arrestin->ERK Inflammation Inflammation (e.g., IL-8 production) ERK->Inflammation NFkB->Inflammation I191 I-191 (Broad Spectrum) I191->PAR2 Inhibits multiple pathways K14585 K-14585 (Biased) K14585->Gq Inhibits Ca2+, NF-κB AZ3451 AZ3451 (Allosteric) AZ3451->PAR2 Prevents activation

Figure 1: Simplified PAR2 signaling pathways and points of intervention for selected antagonists.

Experimental Protocols for Efficacy Determination

The following section details the methodologies for key in vitro and in vivo assays used to characterize PAR2 antagonists. The rationale behind specific steps is provided to offer a deeper understanding of the experimental design.

In Vitro Assays

A standardized workflow is crucial for the comparative evaluation of PAR2 antagonists.

Experimental_Workflow cluster_assays Functional Readouts Start Start: PAR2-expressing cell line Pre-incubation Pre-incubation with Antagonist (e.g., I-191, K-14585, etc.) Start->Pre-incubation Agonist_Stimulation Stimulation with PAR2 Agonist (e.g., Trypsin, 2f-LIGRL-NH2) Pre-incubation->Agonist_Stimulation Ca_Assay Calcium Mobilization Assay (Fluo-4 AM) Agonist_Stimulation->Ca_Assay ERK_Assay ERK1/2 Phosphorylation Assay (Western Blot) Agonist_Stimulation->ERK_Assay cAMP_Assay cAMP Accumulation Assay (HTRF) Agonist_Stimulation->cAMP_Assay NFkB_Assay NF-κB Reporter Assay (Luciferase) Agonist_Stimulation->NFkB_Assay Arrestin_Assay β-Arrestin Recruitment Assay (e.g., Tango Assay) Agonist_Stimulation->Arrestin_Assay Data_Analysis Data Analysis: IC50 Determination Ca_Assay->Data_Analysis ERK_Assay->Data_Analysis cAMP_Assay->Data_Analysis NFkB_Assay->Data_Analysis Arrestin_Assay->Data_Analysis

Figure 2: General experimental workflow for in vitro characterization of PAR2 antagonists.

1. Calcium Mobilization Assay

  • Principle: This assay measures the increase in intracellular calcium concentration following Gαq activation. The fluorescent dye Fluo-4 AM is a cell-permeant ester that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Upon binding to calcium, its fluorescence emission increases significantly.

  • Protocol:

    • Cell Plating: Seed PAR2-expressing cells (e.g., HT-29, HEK293) in a 96-well black, clear-bottom plate and culture to confluence.

    • Dye Loading: Remove culture medium and wash cells with a buffered saline solution (e.g., HBSS). Incubate cells with Fluo-4 AM loading solution (typically 2-5 µM in HBSS with Pluronic F-127 to aid dispersion) for 30-60 minutes at 37°C.[6]

    • Antagonist Incubation: Wash the cells to remove excess dye and add the PAR2 antagonist at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

    • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject the PAR2 agonist (e.g., trypsin or a peptide agonist) and immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm).

    • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. The inhibitory effect of the antagonist is calculated, and an IC50 value is determined from the dose-response curve.

2. ERK1/2 Phosphorylation Assay (Western Blot)

  • Principle: This assay quantifies the activation of the MAPK pathway by detecting the phosphorylated forms of ERK1 and ERK2.

  • Protocol:

    • Cell Treatment: Culture PAR2-expressing cells to near confluence. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Pre-incubate with the antagonist for a specified time, followed by stimulation with a PAR2 agonist for a short period (typically 5-15 minutes).

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[7]

    • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[8]

    • Data Analysis: Quantify band intensities using densitometry. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation. The IC50 of the antagonist is determined from the inhibition of agonist-induced phosphorylation.

3. cAMP Accumulation Assay

  • Principle: This assay measures the modulation of intracellular cyclic AMP levels. For Gs-coupled receptors, agonists increase cAMP, while for Gi-coupled receptors, they inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP accumulation. The assay is typically a competitive immunoassay, where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Protocol (HTRF-based):

    • Cell Stimulation: Resuspend PAR2-expressing cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Antagonist and Agonist Addition: Add the antagonist at various concentrations, followed by the PAR2 agonist (if investigating Gi coupling, co-stimulation with forskolin is required). Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Lumi4-Tb cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).

    • Measurement: After incubation, read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths.

    • Data Analysis: The ratio of the acceptor to donor fluorescence is inversely proportional to the amount of cAMP produced by the cells. An IC50 value for the antagonist is calculated from the dose-response curve.

In Vivo Efficacy Model

Rat Paw Edema Model

  • Principle: This is a classic model of acute inflammation. Injection of a PAR2 agonist into the rat paw induces localized swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling.

  • Protocol:

    • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the experimental conditions.

    • Baseline Measurement: Measure the baseline paw volume using a plethysmometer.

    • Compound Administration: Administer the PAR2 antagonist (e.g., GB88) via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the inflammatory challenge.[4]

    • Induction of Edema: Inject a PAR2 agonist (e.g., carrageenan, which induces the release of proteases that activate PAR2, or a direct PAR2 agonist peptide) into the sub-plantar surface of the right hind paw.[9]

    • Paw Volume Measurement: Measure the paw volume at various time points after the agonist injection (e.g., 1, 2, 3, and 4 hours).

    • Data Analysis: The increase in paw volume compared to baseline represents the extent of edema. The percentage inhibition of edema by the antagonist is calculated relative to the vehicle-treated control group.

Conclusion and Future Directions

The comparative analysis reveals that antagonists with a dimethylpiperazin-2-one core, exemplified by I-191, represent a promising class of PAR2 inhibitors. I-191's potent, broad-spectrum antagonism across multiple signaling pathways distinguishes it from biased modulators like K-14585 and GB88. While allosteric modulators like AZ3451 offer high potency and a distinct mechanism of action, the comprehensive inhibitory profile of compounds like I-191 makes them valuable tools for dissecting PAR2 biology and as leads for therapeutic development.

The choice of an antagonist for a specific research application or therapeutic indication will depend on the desired pharmacological profile. For complete blockade of PAR2 signaling, a non-biased, potent antagonist like I-191 is desirable. However, in scenarios where selectively modulating a particular signaling pathway is advantageous, a biased antagonist might be preferred.

Future research should focus on head-to-head comparisons of these antagonists in various preclinical disease models to better understand their therapeutic potential. Furthermore, elucidating the precise binding sites and mechanisms of action of these diverse antagonists will be crucial for the rational design of next-generation PAR2-targeted therapeutics.

References

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  • JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]

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  • PubMed Central. (2009). NF-κB-dependent IL-8 induction by prostaglandin E2 receptors EP1 and EP4. [Link]

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  • PubMed. (2008). Signal transduction for formation/release of interleukin-8 caused by a PAR2-activating peptide in human lung epithelial cells. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,6-Dimethylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship in our laboratories. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture. This guide provides a detailed, scientifically-grounded protocol for the disposal of 1,6-Dimethylpiperazin-2-one, a heterocyclic compound whose handling requires meticulous attention to its potential hazards. The procedures outlined here are synthesized from established safety protocols for analogous piperazine derivatives and are designed to provide a self-validating system for safe and compliant waste management.

Disclaimer: This guide is based on the known hazards of structurally similar piperazine compounds. Before proceeding, you must consult the specific Safety Data Sheet (SDS) for 1,6-Dimethylpiperazin-2-one provided by your supplier and adhere to all local, regional, and national hazardous waste regulations.

Understanding the Hazard Profile: An Evidence-Based Approach

While a specific SDS for 1,6-Dimethylpiperazin-2-one was not available for this guide's compilation, the hazard profile can be inferred from closely related piperazine derivatives. The presence of the piperazine ring and amine functionalities suggests a profile characterized by corrosivity and potential flammability. The causality is rooted in the basic nature of the amine groups, which can cause severe burns to skin and eyes.

Hazard ClassAnticipated Effects & RationaleSupporting Evidence
Skin Corrosion/Irritation Likely Category 1B/1C. The nitrogen atoms in the piperazine ring are basic and can cause severe chemical burns upon contact with skin and mucous membranes.[1]SDS for related compounds like 2,6-Dimethylpiperazine and N,N'-Dimethylpiperazine consistently classify them as causing severe skin burns and eye damage.[1]
Serious Eye Damage Likely Category 1. Direct contact can lead to irreversible eye damage or blindness due to the corrosive nature of the compound.[1]Piperazine derivatives are noted as being corrosive to the eyes and may cause severe damage.[1]
Flammability Potential Flammable Solid or Liquid. Many small organic molecules, particularly those with alkyl groups, have a low flash point.[2]Related compounds are classified as flammable solids or liquids.[3] Extra care is required during handling and disposal to avoid ignition sources.[3]
Incompatible Materials Strong oxidizing agents and strong acids. The amine groups can react exothermically and violently with acids and strong oxidizers.[1]Incompatible materials are a standard warning for piperazine-based chemicals.[1]
Hazardous Decomposition Thermal decomposition is likely to produce toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]This is a common decomposition pathway for nitrogen-containing organic compounds when burned.[1][2]

Pre-Disposal Protocol: A Self-Validating Checklist

Before handling any chemical waste, ensure a safe and compliant process by completing this checklist. This system validates your readiness and minimizes operational risk.

  • SDS Consultation: Have I located and thoroughly read the specific Safety Data Sheet (SDS) for 1,6-Dimethylpiperazin-2-one?

  • Regulatory Review: Am I familiar with my institution's and region's specific regulations for hazardous chemical waste disposal?[4]

  • Personal Protective Equipment (PPE): Do I have the correct PPE, including, at a minimum:

    • Chemical-resistant gloves (e.g., nitrile)?

    • Chemical safety goggles and a face shield?

    • A flame-retardant lab coat?

  • Waste Container: Is a designated, properly labeled, and chemically compatible hazardous waste container ready and accessible?[3]

  • Spill Kit: Is a chemical spill kit rated for corrosive and flammable materials immediately available?

  • Fume Hood: Will all waste handling and consolidation be performed inside a certified chemical fume hood?[1]

Step-by-Step Disposal Procedure

This protocol outlines the essential steps for safely managing 1,6-Dimethylpiperazin-2-one waste from the point of generation to its final disposal.

Step 1: Waste Segregation and Collection

  • Rationale: Preventing accidental reactions is paramount. Mixing incompatible waste streams can lead to gas generation, heat, or fire.

  • Procedure:

    • Collect all waste containing 1,6-Dimethylpiperazin-2-one (e.g., residual solids, contaminated consumables like pipette tips or weigh boats) in a dedicated waste container.

    • Do NOT mix this waste with strong acids, oxidizing agents, or other incompatible materials.[1]

    • For liquid waste solutions, use a separate, clearly labeled container. Do not pour any chemical waste down the drain.[5][6] The U.S. Environmental Protection Agency (EPA) has enacted a sewer ban for all hazardous waste pharmaceuticals.[7]

Step 2: Container Selection and Labeling

  • Rationale: Proper containment and clear communication are legally required and essential for the safety of all personnel, including waste handlers.

  • Procedure:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

    • The container must be in good condition, with no cracks or leaks.

    • Affix a hazardous waste label to the container. Fill it out completely, including:

      • The full chemical name: "1,6-Dimethylpiperazin-2-one"

      • The specific hazards (e.g., "Corrosive," "Flammable")

      • The accumulation start date.

      • Your name, lab number, and contact information.

Step 3: Temporary Storage in the Laboratory

  • Rationale: Safe temporary storage within the lab prevents accidents and ensures the waste remains secure until pickup.

  • Procedure:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be in a well-ventilated location, such as a ventilated cabinet, and away from heat, sparks, or open flames.[8]

    • Ensure the storage location has secondary containment to capture any potential leaks.

Step 4: Arranging for Professional Disposal

  • Rationale: 1,6-Dimethylpiperazin-2-one is not suitable for landfill or sewer disposal. It requires destruction by a licensed and regulated facility to ensure environmental protection.

  • Procedure:

    • Do not attempt to neutralize or treat the chemical waste yourself.

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal company to schedule a pickup.[3]

    • Follow their specific instructions for transport and hand-off. The recommended disposal method is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Step 5: Decontaminating Empty Containers

  • Rationale: "Empty" containers can retain hazardous residues and must be managed appropriately.[4]

  • Procedure:

    • Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent, check SDS for solubility).

    • Collect the rinsate as hazardous waste and add it to your liquid waste stream for 1,6-Dimethylpiperazin-2-one.

    • Once decontaminated, deface the original label and dispose of the container according to your institution's policies for non-hazardous lab glass or plastic.

Emergency Protocol: Accidental Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[9]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described above.

  • Containment & Cleanup:

    • For solid spills , gently sweep or scoop the material into a suitable container for disposal, being careful to avoid creating dust.[1][3]

    • For liquid spills , cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Scoop the absorbed material into a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow and decision-making process for the proper disposal of 1,6-Dimethylpiperazin-2-one.

G start Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Avoid Acids & Oxidizers) ppe->segregate container Step 3: Use Labeled, Compatible Hazardous Waste Container segregate->container spill Spill Occurs segregate->spill storage Step 4: Store in Ventilated Satellite Accumulation Area container->storage container->spill contact_ehs Step 5: Contact EH&S or Licensed Disposal Company storage->contact_ehs storage->spill end Waste Safely Disposed contact_ehs->end spill_protocol Execute Spill Protocol: 1. Alert & Evacuate 2. Contain 3. Clean & Decontaminate spill->spill_protocol spill_protocol->container

Caption: Disposal Workflow for 1,6-Dimethylpiperazin-2-one.

References

  • Fisher Scientific. Safety Data Sheet: 2,6-Dimethylpiperazine, 97% cis.

  • TCI Chemicals. Safety Data Sheet: N,N'-Dimethylpiperazine.

  • Texas A&M University Division of Research. BSL-1/BSL-2 Biohazardous Waste Disposal General Guidelines.

  • VA.gov. SRS-008 – Chemical Disposal Standard Operating Procedures (SOP).

  • Cayman Chemical. Safety Data Sheet: Piperazine.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • Capot Chemical. MSDS of 2,6-Dimethylpiperazine.

  • Fisher Scientific. Safety Data Sheet: N,N`-Dimethylpiperazine.

  • Fisher Scientific. Safety Data Sheet: cis-2,6-Dimethylpiperazine.

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.

  • Santa Cruz Biotechnology. Piperazine Safety Data Sheet.

  • Google Patents. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.

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  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.

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  • Synerzine. Safety Data Sheet: 2,5 & 2,6-Dimethylpyrazine Mixture (Natural).

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A Precautionary Approach to Handling 1,6-Dimethylpiperazin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The recommendations herein are derived from established safety protocols for handling novel or uncharacterized chemicals and are informed by the known hazard profile of the broader piperazine family of compounds.

Assumed Hazard Profile: An Informed, Cautious Stance

While specific data for 1,6-Dimethylpiperazin-2-one is scarce, the piperazine scaffold is well-characterized. Piperazine and its derivatives are known to exhibit a range of hazardous properties.[6][7] In applying the precautionary principle, we will assume 1,6-Dimethylpiperazin-2-one may possess similar hazards until proven otherwise.

Potential Hazards of Piperazine Derivatives:

  • Corrosivity: Many piperazines are corrosive and can cause severe skin burns and eye damage.[8]

  • Irritation: They can be irritating to the skin, eyes, and respiratory system.[8]

  • Sensitization: Some piperazine compounds may cause allergic skin reactions or asthma-like symptoms upon inhalation.

  • Systemic Effects: High levels of exposure to some piperazines have been associated with neurological effects such as weakness, blurred vision, and tremors.[8][9]

Therefore, we will handle 1,6-Dimethylpiperazin-2-one as a particularly hazardous substance , a standard approach for compounds with unknown toxicological properties.[10]

Essential Personal Protective Equipment (PPE)

The cornerstone of protection when handling a substance with an unknown hazard profile is a robust and correctly implemented PPE strategy. The following table summarizes the minimum required PPE.

Protection Type Required Equipment Rationale and Best Practices
Primary Engineering Control Certified Chemical Fume HoodAll handling of 1,6-Dimethylpiperazin-2-one, including weighing, mixing, and transferring, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.
Eye and Face Protection Splash-proof Safety Goggles & Face ShieldStandard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes. A face shield worn over goggles offers a secondary layer of protection for the entire face.
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Wear two pairs of nitrile or neoprene gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides secondary protection. Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection Long-sleeved Laboratory CoatA lab coat made of a low-permeability material should be worn and fully buttoned. Ensure cuffs are snug around the wrist. Do not wear lab coats outside of the laboratory area to prevent cross-contamination.[11]
Respiratory Protection NIOSH-approved Respirator (as needed)While the fume hood is the primary control, a respirator (e.g., an N95 for powders or one with organic vapor cartridges for solutions) should be available for emergency situations like a large spill outside of containment.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol outlines the key stages of handling 1,6-Dimethylpiperazin-2-one.

Step 1: Preparation and Pre-Handling Checklist
  • Designate an Area: Clearly mark a specific area within a chemical fume hood for the handling of this compound.

  • Verify Fume Hood Function: Ensure the chemical fume hood has a current certification and that the airflow is within acceptable parameters.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvents, waste containers) inside the fume hood before introducing the compound.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Don PPE: Put on all required PPE as detailed in the table above before proceeding.

Step 2: Handling the Compound
  • Weighing: If it's a solid, carefully weigh the desired amount on weigh paper or in a tared container. Avoid creating dust. If any material is spilled, decontaminate the surface immediately (see Step 3).

  • Transfer and Dissolution: Use a clean spatula to transfer the solid into your reaction vessel. If making a solution, add the solvent slowly to avoid splashing.

  • Work at a Safe Distance: Conduct all manipulations at least six inches inside the fume hood sash.

  • Container Management: Keep the primary container of 1,6-Dimethylpiperazin-2-one tightly sealed when not in use.[12][13]

Step 3: Decontamination and Cleanup
  • Surface Decontamination: After each procedure, wipe down the designated work area within the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by water. Dispose of the cleaning materials as hazardous waste.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Hand Hygiene: After carefully removing your gloves, wash your hands thoroughly with soap and water.[12][14]

Disposal Plan: Managing the Waste Stream

All materials contaminated with 1,6-Dimethylpiperazin-2-one must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated weigh paper, gloves, and paper towels should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

    • Liquid Waste: Solutions containing 1,6-Dimethylpiperazin-2-one and solvent rinses from cleaning should be collected in a sealed, compatible, and clearly labeled liquid hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "1,6-Dimethylpiperazin-2-one".

  • Disposal: Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not pour any material down the drain.

Workflow for Handling Chemicals with Unknown Hazards

The following diagram illustrates the critical workflow for safely managing a compound like 1,6-Dimethylpiperazin-2-one, where comprehensive hazard data is unavailable.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase RiskAssessment Risk Assessment (Assume Hazardous) GatherInfo Gather Data on Analogs (e.g., Piperazines) RiskAssessment->GatherInfo Informs PPE_Selection Select PPE (Precautionary Principle) GatherInfo->PPE_Selection Guides PrepWorkArea Prepare Designated Area (Fume Hood) PPE_Selection->PrepWorkArea Requires DonPPE Don Full PPE PrepWorkArea->DonPPE HandleInHood Weigh & Transfer in Fume Hood DonPPE->HandleInHood Decontaminate Decontaminate Surfaces & Equipment HandleInHood->Decontaminate DoffPPE Remove PPE Correctly Decontaminate->DoffPPE SegregateWaste Segregate Waste (Solid & Liquid) DoffPPE->SegregateWaste LabelWaste Label Hazardous Waste SegregateWaste->LabelWaste StoreWaste Store Waste Safely LabelWaste->StoreWaste Dispose Follow Institutional Protocol StoreWaste->Dispose

Caption: Workflow for handling 1,6-Dimethylpiperazin-2-one.

References

  • CHEMTREC. (2020, January 14). Handling Hazardous Materials: 10 Basic Safety Rules. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage. Retrieved from [Link]

  • Sikora, J., & Kleszcz, M. (2020). Piperazine derivatives as dangerous abused compounds. Przeglad Lekarski, 77(12), 803-807.
  • New Jersey Department of Health. (Date N/A). Hazardous Substance Fact Sheet: Piperazine.
  • Sikora, J., & Kleszcz, M. (2019, December 16). Piperazine derivatives as dangerous abused compounds.
  • USLegal. Precautionary Principle: Understanding Its Legal Definition. Retrieved from [Link]

  • Pesticide Action Network UK. (2006, July 12). The Precautionary Principle and Pesticides. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (Date N/A). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Wikipedia. Precautionary principle. Retrieved from [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • Kriebel, D., & Tickner, J. (2001). The precautionary principle and public health. American Journal of Public Health, 91(9), 1362-1365.
  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet.
  • University of Houston-Clear Lake, Emergency Management and Safety. Chapter 6: Chemical Storage and Handling. Retrieved from [Link]

  • EUR-Lex. Precautionary principle. Retrieved from [Link]

  • KIET Group of Institutions. Niosh Pocket Guide To Chemical Hazards.
  • KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Occupational Safety and Health Administration. Hazard Communication - Overview. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.